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Core Science & Biosynthesis

Foundational

The Physicochemical Landscape and Synthetic Utility of Homoserine Ethyl Ester: A Technical Guide

Executive Summary Homoserine ethyl ester (systematically known as ethyl 2-amino-4-hydroxybutanoate) is a highly versatile, non-proteinogenic amino acid derivative. As a Senior Application Scientist navigating complex syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homoserine ethyl ester (systematically known as ethyl 2-amino-4-hydroxybutanoate) is a highly versatile, non-proteinogenic amino acid derivative. As a Senior Application Scientist navigating complex synthetic pathways, I frequently encounter this molecule at the intersection of peptide chemistry, neurotherapeutics, and microbial signaling research. While its linear structure offers a rich canvas for orthogonal functionalization, the proximity of its terminal hydroxyl group to the ester carbonyl presents a persistent thermodynamic challenge: spontaneous lactonization.

This whitepaper provides an in-depth analysis of the physicochemical properties of homoserine ethyl ester, details self-validating synthetic workflows to overcome its inherent instability, and explores its downstream applications in modern drug development.

Chemical Identity & Structural Architecture

Homoserine ethyl ester features a four-carbon backbone containing an α -primary amine, a γ -hydroxyl group, and an ethyl ester moiety.

  • IUPAC Name: Ethyl 2-amino-4-hydroxybutanoate

  • Common Synonyms: L-homoserine ethyl ester, Ethyl homoserinate

  • CAS Registry Numbers:

    • 44897-64-5 (L-isomer)

    • 764724-38-1 (General/Racemic)[1]

    • 147325-09-5 (N-Boc protected derivative)[2]

The spatial arrangement of the γ -hydroxyl group makes the unprotected molecule highly prone to intramolecular nucleophilic attack. Under standard acidic or thermal conditions, the hydroxyl group attacks the ester carbonyl, expelling ethanol and forming a stable five-membered butyrolactone ring[3]. Consequently, handling and functionalizing this compound requires strict orthogonal protection strategies.

Physicochemical Properties

Understanding the baseline physical properties of homoserine ethyl ester is critical for optimizing solvent selection, purification methods, and reaction conditions. The data is summarized below for both the unprotected base molecule and its widely used Boc-protected intermediate.

Table 1: Properties of Unprotected Ethyl 2-amino-4-hydroxybutanoate[1]
PropertyValue
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 259.0 ± 25.0 °C (at 760 mmHg)
Flash Point 110.4 ± 23.2 °C
Refractive Index 1.465
Topological Polar Surface Area (TPSA) 72.6 Ų
XLogP3 -0.28
Table 2: Properties of (S)-N-Boc-L-homoserine ethyl ester[2],[4]
PropertyValue
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Melting Point 54–58 °C
Appearance White to off-white solid

Experimental Workflows: Synthesis & Characterization

Expertise & Causality: Direct esterification of L-homoserine using standard Fischer esterification (e.g., ethanol and catalytic HCl) is fraught with yield losses. The acidic environment protonates the carbonyl oxygen, making it highly susceptible to intramolecular attack by the γ -hydroxyl, driving the equilibrium toward homoserine lactone[3]. To circumvent this, the amine must be protected first, followed by a mild, base-mediated alkylation to form the ester.

Self-Validating Protocol: Synthesis of (S)-N-Boc-L-homoserine ethyl ester

Objective: Achieve high-yield esterification while suppressing thermodynamically favored lactonization.

Step 1: Amine Protection Causality: Shielding the α -amine prevents nucleophilic interference and alters the steric environment to limit spontaneous ring closure.

  • Suspend L-homoserine (1.0 eq) in a biphasic mixture of 1,4-dioxane and water (1:1 v/v).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq) to maintain basicity, followed by dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at ambient temperature for 12 hours.

  • Validation Checkpoint 1: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot (which stains deep purple/pink) confirms complete protection.

Step 2: Mild Esterification Causality: Utilizing an alkyl halide under basic conditions avoids the acidic environment that triggers lactonization[3].

  • Dissolve the crude N-Boc-L-homoserine in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 1.5 eq) and iodoethane (1.2 eq)[3].

  • Stir at room temperature for 16 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint 2: Following aqueous workup and isolation, analyze the crude mixture via Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column. The enantiomeric excess (ee) must remain >80-90%, confirming that the stereocenter was preserved without racemization during the basic esterification step[3].

Synthesis SM L-Homoserine (Starting Material) Boc Boc2O, Base (Amine Protection) SM->Boc Step 1 Side Spontaneous Lactonization SM->Side Unprotected Esterification Int N-Boc-L-Homoserine (Intermediate) Boc->Int Est Iodoethane, Base (Esterification) Int->Est Step 2 Prod (S)-N-Boc-L-homoserine ethyl ester Est->Prod High Yield Lactone Homoserine Lactone (Undesired) Side->Lactone

Caption: Workflow for the synthesis of (S)-N-Boc-L-homoserine ethyl ester avoiding lactonization.

Downstream Applications & Mechanistic Pathways

Homoserine ethyl ester and its protected analogs serve as linchpins in several advanced chemical and biological applications.

A. Alzheimer's Disease Therapeutics

The Boc-protected derivative, (S)-N-Boc-L-homoserine ethyl ester, is a highly valued synthetic intermediate in the pharmaceutical industry. It is utilized in the synthesis of unsaturated caprolactams and active pharmaceutical ingredients (APIs) specifically targeted for the treatment of Alzheimer's disease[4].

B. Asymmetric Synthesis of Chiral Piperidines

In complex organic synthesis, protected chloro-homoserine ethyl ester undergoes a formal 4+2 cyclization with acetylene dicarboxylate. This modular approach allows for the highly stereoselective construction of trisubstituted chiral piperidines, which are essential pharmacophores in modern drug discovery[5].

C. Quorum Sensing Modulators

Homoserine derivatives are the fundamental building blocks of N-acyl-L-homoserine lactones (AHLs)[6]. Gram-negative bacteria utilize AHLs as autoinducers in quorum sensing—a cell-density-dependent communication system that regulates gene expression, virulence factor production, and biofilm formation[6]. By synthesizing analogs from homoserine ethyl ester, researchers can develop quorum-sensing inhibitors that attenuate bacterial pathogenicity without inducing the selective pressure that leads to antibiotic resistance.

Quorum Precursor Homoserine Ethyl Ester (Synthetic Precursor) AHL N-Acyl Homoserine Lactone (AHL Autoinducer) Precursor->AHL Acylation & Cyclization Receptor LuxR-Type Receptor (Cytoplasmic) AHL->Receptor Binding Complex AHL-Receptor Complex (Active Dimer) Receptor->Complex Activation Gene Target Gene Expression (Biofilm Formation) Complex->Gene Promoter Binding

Caption: Role of homoserine derivatives in Gram-negative bacterial quorum sensing pathways.

References

  • Cayman Chemical.(S)-N-Boc-L-Homoserine ethyl ester.
  • Pharmaffiliates.147325-09-5 | Product Name : (S)-N-Boc-L-homoserine Ethyl Ester.
  • ECHEMI.764724-38-1, ethyl 2-amino-4-hydroxybutanoate Formula.
  • LGC Standards.Certificate of Analysis.
  • ACS Publications.Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile.
  • MedChemExpress.L-Homoserine | MedChemExpress (MCE) Life Science Reagents.
  • ACS Publications.A Modular Approach to Trisubstituted Chiral Piperidines.

Sources

Exploratory

Synthesis of Homoserine Ethyl Ester from L-Homoserine: Mechanistic Control and Protocol Validation

Abstract The synthesis of homoserine ethyl ester from L-homoserine represents a classic problem in synthetic organic chemistry: the management of competing intramolecular thermodynamic sinks. This technical guide explore...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of homoserine ethyl ester from L-homoserine represents a classic problem in synthetic organic chemistry: the management of competing intramolecular thermodynamic sinks. This technical guide explores the mechanistic rationale, pathway divergence, and validated protocols required to successfully synthesize the acyclic ethyl ester without succumbing to spontaneous γ-lactonization.

Introduction: The Thermodynamic Challenge of Homoserine Esterification

L-Homoserine is a critical non-proteinogenic amino acid utilized as a precursor in the synthesis of unsaturated caprolactams, oxy-peptide nucleic acids, and various advanced pharmaceutical intermediates[1]. However, the direct esterification of L-homoserine to form L-homoserine ethyl ester presents a significant mechanistic hurdle.

Under standard Fischer-Speier esterification conditions (e.g., utilizing ethanol and an acid catalyst such as HCl or SOCl2​ )[2], the reaction is driven toward an unavoidable thermodynamic sink. The free γ-hydroxyl group of homoserine is perfectly positioned to attack the newly formed ethyl ester (or the activated acyl intermediate). This results in rapid, spontaneous intramolecular cyclization, yielding L-homoserine lactone (a stable γ-butyrolactone derivative) rather than the desired acyclic ethyl ester[3]. Furthermore, attempts to directly open this lactone ring using sodium ethoxide ( NaOEt ) yield very poor conversion, as the lactone is highly resistant to alkoxide-mediated opening[3].

To bypass this lactonization, the synthetic strategy must decouple the esterification from acidic conditions and alter the nucleophilicity of the molecule. The most field-proven, high-yield approach is the N-protection of L-homoserine using a tert-butyloxycarbonyl (Boc) group, followed by base-mediated alkylation using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and iodoethane[3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic pathways, highlighting the thermodynamic trap of direct acidic esterification versus the controlled base-mediated alkylation route.

HomoserinePathway A L-Homoserine (Starting Material) B L-Homoserine Lactone (Thermodynamic Sink) A->B Acidic Esterification (EtOH, HCl/SOCl2) Spontaneous Cyclization C N-Boc-L-Homoserine (Protected Intermediate) A->C Boc2O, NaOH (Amine Protection) C->B Acidic Deprotection (Side Reaction) D (S)-N-Boc-L-Homoserine Ethyl Ester (Target) C->D DBU, Iodoethane, THF (Base-Mediated Alkylation)

Figure 1: Mechanistic divergence in L-homoserine esterification pathways.

Causality in Experimental Design: Why DBU and Iodoethane?

As an application scientist, it is crucial to understand why specific reagents are chosen over traditional alternatives. The synthesis of (S)-N-Boc-L-homoserine ethyl ester relies on a self-validating system of chemical checks and balances:

  • Amine Protection ( Boc2​O ): Protecting the α-amino group prevents the formation of inter-molecular amides during coupling. More importantly, the bulky Boc group alters the hydrogen-bonding network and conformational dynamics of the molecule, slightly reducing the spatial propensity for the γ-hydroxyl to cyclize[3].

  • Base-Mediated Alkylation vs. Acid Catalysis: Standard esterification relies on protonating the carbonyl oxygen to make it electrophilic. However, these acidic conditions simultaneously catalyze ring-closing lactonization. By utilizing DBU—a strong, sterically hindered, non-nucleophilic amidine base—the carboxylic acid is quantitatively deprotonated to form a carboxylate anion. DBU does not act as a nucleophile, preventing unwanted side reactions.

  • Electrophilic Ethyl Source (Iodoethane): The carboxylate anion undergoes a rapid SN​2 substitution with iodoethane (ethyl iodide) in tetrahydrofuran (THF). Because the reaction environment remains strictly basic/neutral, the γ-hydroxyl group remains protonated and weakly nucleophilic. It lacks the activation energy required to displace the newly formed ethoxy group, thereby preserving the acyclic ester[3].

Validated Experimental Protocols

The following protocols are adapted from highly scalable, validated workflows developed for the synthesis of unsaturated caprolactams[3]. The stoichiometries and thermal controls are provided for robust reproducibility.

Protocol A: Synthesis of N-Boc-L-Homoserine
  • Initialization: Suspend L-homoserine (1.0 equiv, e.g., 33.6 mol) in a 1:1 volumetric mixture of Acetonitrile ( CH3​CN ) and 1 N NaOH (1.0 equiv).

  • Thermal Control: Cool the resulting solution to <5 °C using an ice/water bath. Causality: Strict thermal control is required to manage the exotherm of the subsequent protection step and prevent degradation.

  • Boc Addition: Prepare a solution of Di-tert-butyl dicarbonate ( Boc2​O , 1.05 equiv) in CH3​CN . Add this dropwise over 1 hour via an addition funnel.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25 °C) and stir continuously for 48–72 hours.

  • Workup: Concentrate the reaction mixture in vacuo (26–28 Torr at 30–35 °C) to remove the acetonitrile.

  • Precipitation: Cool the concentrated aqueous layer to 5 °C. Slowly add 2.5 N HCl over 1 hour until the pH reaches 1.0. (Note: Seeding can be performed at pH 5–7 to facilitate crystallization).

  • Isolation: Age the slurry at 5 °C for 45 minutes, filter, wash with cold water, and dry in vacuo with a nitrogen sweep. (Expected Yield: ~80%) [3].

Protocol B: Synthesis of (S)-N-Boc-L-Homoserine Ethyl Ester
  • Initialization: Create a slurry of the N-Boc-L-homoserine (1.0 equiv, e.g., 20.8 mol) in anhydrous Tetrahydrofuran (THF, approx. 5 L per kg of substrate).

  • Deprotonation: Slowly add DBU (1.0 equiv) via an addition funnel. Critical Causality: This step is highly exothermic as the DBU salt of the carboxylic acid forms. The internal temperature must be strictly maintained below 30 °C to prevent the elimination of the Boc group or premature cyclization.

  • Alkylation: Once DBU addition is complete and the temperature is stabilized, charge the mixture with Iodoethane (2.0 equiv) via an addition funnel.

  • Reaction: Stir the mixture at room temperature for 20 hours. The SN​2 displacement will yield the ethyl ester while precipitating a DBU-HI salt byproduct.

  • Workup: Filter the precipitated salts, concentrate the filtrate, and purify via standard aqueous workup (e.g., washing with dilute acid/base to remove residual DBU) or chromatography depending on required downstream purity. (Expected Overall Yield: ~70%) [3].

Quantitative Data Summary

The table below summarizes the reaction conditions, primary products, and mechanistic outcomes of various esterification approaches applied to L-homoserine.

Synthesis MethodReagents & ConditionsPrimary ProductYieldMechanistic Outcome
Fischer Esterification EtOH, SOCl2​ / HCl, RefluxL-Homoserine Lactone>85%Thermodynamic sink; spontaneous acid-catalyzed γ-lactonization[4].
Base-Mediated Alkylation DBU, Iodoethane, THF, <30°C(S)-N-Boc-L-Homoserine Ethyl Ester~70% SN​2 displacement completely avoids acid-catalyzed cyclization[3].
Lactone Ring-Opening NaOEt, EtOH, Heat(S)-N-Boc-L-Homoserine Ethyl EsterLowThe stable γ-butyrolactone ring is highly resistant to alkoxide opening[3].

Conclusion

The synthesis of homoserine ethyl ester requires a strategic detour from classical esterification protocols. By leveraging N-Boc protection and DBU-mediated SN​2 alkylation with iodoethane, researchers can effectively bypass the thermodynamic trap of γ-lactonization. This self-validating system ensures high-fidelity access to (S)-N-Boc-L-homoserine ethyl ester, a critical building block for advanced drug development and peptide synthesis.

References

  • Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • PREPARATION METHOD FOR GLUFOSINATE AMMONIUM (EP 4043468 A1) Source: European Patent Office URL:[Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Foundational

Sourcing and Utilization of Commercially Available Homoserine Ethyl Ester in Pharmaceutical Synthesis: A Technical Guide

Executive Summary Homoserine ethyl ester (HEE) and its protected derivatives, particularly (S)-N-Boc-L-homoserine ethyl ester, serve as indispensable chiral pool building blocks in modern pharmaceutical synthesis. Due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homoserine ethyl ester (HEE) and its protected derivatives, particularly (S)-N-Boc-L-homoserine ethyl ester, serve as indispensable chiral pool building blocks in modern pharmaceutical synthesis. Due to their dense functionalization—comprising a protected amine, an ester, and a terminal hydroxyl group—they are heavily utilized in the synthesis of unsaturated caprolactams[1], monomer units for oxy-peptide nucleic acids, and trisubstituted chiral piperidines[2]. This whitepaper provides drug development professionals with an authoritative guide on evaluating commercial suppliers, executing rigorous quality control (QC) workflows, and leveraging HEE in downstream synthetic applications.

Commercial Landscape & Supplier Evaluation

The commercial availability of HEE has expanded, allowing researchers to bypass the tedious multi-step synthesis from L-methionine or L-aspartic acid. However, commercial batches can exhibit significant variability in enantiomeric excess (ee) and chemical purity. The two most common commercially available forms are the unprotected hydrochloride salt and the N-Boc protected derivative.

Table 1: Commercial Landscape of Homoserine Ethyl Ester Derivatives
Compound NameCAS NumberTypical PurityNotable SuppliersPrimary Synthetic Utility
(S)-N-Boc-L-homoserine ethyl ester147325-09-5≥95% - 98%MedChemExpress[3], Cayman Chemical[4]Direct precursor for TEMPO oxidations and aldol condensations
Ethyl L-homoserinate hydrochloride44897-64-595% - 98%BLD Pharm[5], Bidepharm[6]Unprotected chiral building block for custom N-functionalization

Quality Control & Validation Workflow

When integrating commercial HEE into an active pharmaceutical ingredient (API) pipeline, rigorous QC is paramount. Homoserine derivatives possess a high thermodynamic propensity to undergo intramolecular cyclization, forming a stable five-membered lactone ring. This lactonization depletes the active ester required for downstream reactions and is notoriously difficult to reverse via nucleophilic opening[1].

Protocol 1: Self-Validating QC Workflow for Commercial HEE

Step 1: Gravimetric & Visual Inspection

  • Action: Weigh the received batch and inspect its physical state.

  • Validation: The N-Boc derivative should appear as a clear to pale-yellow viscous oil or low-melting solid. Dark yellow or brown discoloration indicates oxidative degradation of the terminal hydroxyl group.

Step 2: 1H-NMR Analysis (Structural Integrity)

  • Action: Dissolve 5 mg of the sample in CDCl3 and acquire a standard 1H-NMR spectrum.

  • Causality: This step specifically screens for N-Boc lactone impurities. The lactone ring protons exhibit distinct, rigid multiplets at ~4.2-4.4 ppm, which sharply contrast with the flexible open-chain ethyl ester signals. If the lactone integration exceeds 2%, the batch must be rejected, as these impurities will stall subsequent aldol condensations.

Step 3: Chiral HPLC (Enantiomeric Purity)

  • Action: Analyze the sample using a chiral stationary phase (e.g., Chiralpak AD-H) under isocratic conditions (Hexane/IPA).

  • Validation: The (S)-enantiomer peak must account for >98% of the Area Under the Curve (AUC).

  • Causality: Chiral erosion often occurs during the supplier's esterification process if thermal parameters are poorly controlled. Validating the ee prevents the propagation of diastereomeric mixtures in downstream API synthesis.

QC_Workflow Start Commercial Batch (HEE) HPLC Chiral HPLC (Check ee > 98%) Start->HPLC NMR 1H-NMR Analysis (Detect Lactone Impurities) Start->NMR Decision Passes QC? HPLC->Decision NMR->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Reject Reject/Purify Decision->Reject No

Fig 1: Quality control workflow for commercial homoserine ethyl ester batches.

Downstream Synthetic Applications: Pathway to Chiral Caprolactams

A premier application of (S)-N-Boc-L-homoserine ethyl ester is its conversion into chiral caprolactams via reductive cyclization. The critical bottleneck in this pathway is the oxidation of the terminal hydroxyl group to an aldehyde. Traditional oxidation methods (e.g., Swern or PCC) are highly acidic or require harsh conditions that drive the homoserine ester into an unwanted lactone[1]. To circumvent this, a chemoselective TEMPO-catalyzed bleach oxidation protocol is utilized.

Protocol 2: TEMPO-Catalyzed Oxidation of (S)-N-Boc-L-homoserine ethyl ester

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of validated (S)-N-Boc-L-homoserine ethyl ester in dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation: The solution must be completely transparent. Cloudiness indicates the presence of moisture or polymerized impurities.

Step 2: Catalyst Addition

  • Action: Add 0.01 equivalents of TEMPO and 0.1 equivalents of KBr to the solution.

  • Validation: The solution will transition to a faint orange/red hue, confirming the active dissolution of the TEMPO radical.

Step 3: Buffered Oxidation

  • Action: Cool the reaction to 0°C. Slowly add 1.1 equivalents of aqueous NaOCl (bleach) that has been pre-buffered to pH 8.5–9.0 using NaHCO3.

  • Causality: Maintaining a slightly basic pH (8.5) is critical. It prevents the acidic cleavage of the Boc protecting group and suppresses the reversible lactonization of the homoserine ester. The strict 0°C temperature control prevents over-oxidation to the corresponding carboxylic acid[1].

Step 4: Reaction Monitoring & Quenching

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Validation: The starting material spot should completely disappear, replaced by a new, UV-active aldehyde spot with a higher Rf value.

  • Action: Quench the reaction with saturated aqueous Na2S2O3 to neutralize excess oxidant. Extract with DCM, dry over Na2SO4, and concentrate under reduced pressure to yield the aldehyde intermediate.

Following oxidation, the aldehyde undergoes an aldol condensation with an α,β-unsaturated nitrile. The resulting intermediate is then subjected to a chemoselective Raney-Co mediated reductive cyclization, yielding the final chiral caprolactam API[1].

Synthesis_Pathway HEE (S)-N-Boc-L-homoserine ethyl ester Oxidation TEMPO/NaOCl Oxidation (Avoids Lactonization) HEE->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Aldol Aldol Condensation with Nitrile Aldehyde->Aldol UnsatNitrile α,β-Unsaturated Nitrile Aldol->UnsatNitrile RaneyCo Raney-Co Reductive Cyclization UnsatNitrile->RaneyCo Caprolactam Chiral Caprolactam API RaneyCo->Caprolactam

Fig 2: Synthetic pathway from protected homoserine ethyl ester to chiral caprolactam.

Conclusion

Commercially sourced Homoserine ethyl ester and its N-Boc derivatives are powerful tools in the synthetic chemist's arsenal, accelerating the development of complex chiral APIs. However, their utility is strictly bound by their quality. By implementing rigorous NMR and HPLC validation workflows to screen for lactonization and chiral erosion, and by employing chemoselective protocols like TEMPO oxidation, researchers can ensure high-yielding, reproducible downstream syntheses.

References

  • Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile. ACS Publications. URL:[Link]

  • A Modular Approach to Trisubstituted Chiral Piperidines. Organic Letters - ACS Publications. URL:[Link]

  • (S)-N-Boc-L-Homoserine ethyl ester - Biochemicals. Bertin Bioreagent. URL:[Link]

Sources

Exploratory

The Role of Homoserine Ethyl Ester in Advanced Amino Acid Chemistry: A Technical Guide to Synthesis, Lactonization Control, and Drug Development

Abstract: As a Senior Application Scientist navigating the complexities of amino acid chemistry, I approach L-homoserine not merely as a starting material, but as a dynamic system requiring precise thermodynamic and kine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: As a Senior Application Scientist navigating the complexities of amino acid chemistry, I approach L-homoserine not merely as a starting material, but as a dynamic system requiring precise thermodynamic and kinetic control. L-Homoserine is a nonessential chiral amino acid and a critical precursor in the biosynthesis of L-threonine and L-methionine[1]. In synthetic chemistry, its protected derivative, (S)-N-Boc-L-homoserine ethyl ester (CAS 147325-09-5), serves as a highly valuable chiral building block for the synthesis of complex pharmaceutical compounds, including unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs) [2]. This whitepaper dissects the mechanistic causality behind its synthesis, details self-validating experimental protocols, and explores its pivotal role in modern drug development.

The Lactonization Challenge: Causality and Control

The primary mechanistic hurdle in homoserine chemistry is its spontaneous intramolecular cyclization. The γ-hydroxyl group readily attacks the α-carboxyl group under acidic or activating conditions, forming a thermodynamically stable five-membered homoserine lactone ring[3]. Every synthetic choice—from protecting groups to oxidation conditions—must be engineered to prevent this lactonization.

By utilizing a bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and converting the carboxylic acid to an ethyl ester, we sterically and electronically stabilize the open-chain conformation[3]. The choice of an ethyl ester over a methyl ester is deliberate; the added steric bulk of the ethyl group significantly reduces the rate of intramolecular nucleophilic attack by the γ-hydroxyl group during subsequent synthetic steps.

G L_Hse L-Homoserine (Open Chain) N_Boc_Hse N-Boc-L-Homoserine L_Hse->N_Boc_Hse Boc2O Protection Lactone Homoserine Lactone (Cyclized Byproduct) L_Hse->Lactone Acidic Conditions (Spontaneous) Hse_Ester N-Boc-L-Homoserine Ethyl Ester N_Boc_Hse->Hse_Ester DBU, EtI (Chemoselective) N_Boc_Hse->Lactone Poor Esterification Conditions

Fig 1: Reaction pathways illustrating the chemoselective control of L-homoserine lactonization.

Experimental Workflows: Self-Validating Protocols

To successfully utilize homoserine ethyl ester, the synthetic protocols must be self-validating systems that actively monitor for the undesired lactone byproduct.

Protocol 1: Chemoselective Synthesis of N-Boc-L-Homoserine Ethyl Ester

Starting from natural L-homoserine, the amino acid is first protected with Boc₂O. The subsequent esterification must explicitly avoid traditional acid-catalyzed Fischer conditions, which would immediately yield the lactone[3].

  • Preparation : Slurry N-Boc-L-homoserine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Base Addition : Add 1.0 equivalent of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) via an addition funnel. Note: This step is exothermic; maintain the internal temperature below 30 °C using a water bath[3].

  • Alkylation : Introduce 2.0 equivalents of iodoethane via an addition funnel and stir the reaction mixture for 20 hours at room temperature[3].

  • Workup : Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Mechanistic Causality : DBU acts as a non-nucleophilic base, deprotonating the carboxylic acid without activating the hydroxyl group for intramolecular attack. Iodoethane provides a highly reactive electrophile for the carboxylate, driving the formation of the ethyl ester in ~70% overall yield [3].

  • Self-Validation : Confirm the product via ¹H NMR. The presence of a distinct quartet at ~4.1 ppm confirms the ethyl ester, while the absence of a lactone carbonyl stretch (~1770 cm⁻¹) in FTIR validates the open-chain structure.

Protocol 2: TEMPO-Catalyzed Oxidation to the Aldehyde

To utilize the homoserine derivative in downstream aldol condensations, the primary alcohol must be oxidized to an aldehyde.

  • Biphasic Setup : Dissolve N-Boc-L-homoserine ethyl ester in a biphasic system of dichloromethane (DCM) and water.

  • Catalyst Loading : Add catalytic TEMPO (0.01 eq) and potassium bromide (KBr, 0.1 eq).

  • Oxidation : Slowly add sodium hypochlorite (NaOCl, bleach) dropwise while strictly maintaining the reaction temperature at 0 °C[3].

  • Quench : Terminate the reaction with saturated aqueous sodium thiosulfate to neutralize excess oxidant.

  • Mechanistic Causality : Traditional Swern or PCC oxidations often lead to significant lactonization of homoserine esters due to reactive intermediates and cryogenic shifts[3]. The TEMPO/bleach protocol provides a rapid, mild oxidation that selectively converts the alcohol to the aldehyde while preserving the ethyl ester moiety [3].

  • Self-Validation : Monitor the reaction via TLC using a phosphomolybdic acid (PMA) stain. The appearance of an aldehyde proton (~9.6 ppm) in ¹H NMR without the formation of the lactone byproduct confirms successful chemoselective oxidation.

Data Presentation: Methodological Comparisons

The table below summarizes the quantitative impact of various reaction conditions on the yield of the desired open-chain ester/aldehyde versus the undesired lactone byproduct.

MethodologyTarget IntermediatePrimary ByproductYield of Target (%)Mechanistic Causality
Fischer Esterification (EtOH/HCl)Ethyl EsterLactone (>80%)<20%Acid catalyzes intramolecular nucleophilic attack by the γ-hydroxyl group.
Iodomethane / Base Methyl EsterLactone (~60%)~40%Methylation is less sterically hindered, allowing lactonization to compete.
DBU / Iodoethane (THF)Ethyl EsterLactone (<5%)~70%Mild basic conditions and ethyl steric bulk prevent cyclization.
Swern Oxidation AldehydeLactone (>50%)<40%Cryogenic conditions and reactive intermediates promote lactone formation.
TEMPO / NaOCl Oxidation AldehydeLactone (<5%)~85%Rapid, mild biphasic oxidation preserves the ester moiety.

Advanced Applications in Drug Development

The meticulous synthesis of N-Boc-L-homoserine ethyl ester unlocks two major pathways in advanced pharmaceutical development:

1. Unsaturated Caprolactams (Drug Intermediates): The aldehyde derived from N-Boc-L-homoserine ethyl ester undergoes an aldol condensation with a nitrile to form an α,β-unsaturated nitrile[3]. A critical breakthrough in this pathway is the chemoselective reductive cyclization mediated by Raney-Co metals. This specific hydrogenation yields unsaturated caprolactams, which serve as advanced intermediates for novel drug candidates [4].

2. Oxy-Peptide Nucleic Acids (OPNAs): Traditional Peptide Nucleic Acids (PNAs) suffer from poor aqueous solubility due to their uncharged polyamide backbones[5]. By utilizing L-homoserine derivatives, researchers can synthesize OPNAs featuring an ether linkage in the main chain [6]. The N-Fmoc δ-amino acids are prepared through an 8-12 step synthesis starting from L-homoserine, providing sufficient flexibility for optimal, sequence-specific hybridization with DNA and RNA[5].

G Start N-Boc-L-Homoserine Ethyl Ester Oxidation TEMPO/NaOCl Oxidation Start->Oxidation Ether_Link Ether Linkage Formation Start->Ether_Link Multi-step Synthesis Aldehyde N-Boc-L-Homoserine Aldehyde Ethyl Ester Oxidation->Aldehyde Condensation Aldol Condensation with Nitrile Aldehyde->Condensation Unsat_Nitrile α,β-Unsaturated Nitrile Condensation->Unsat_Nitrile Raney_Co Raney-Co Reductive Cyclization Unsat_Nitrile->Raney_Co Caprolactam Unsaturated Caprolactam (Drug Intermediate) Raney_Co->Caprolactam OPNA Oxy-Peptide Nucleic Acids (OPNAs) Ether_Link->OPNA

Fig 2: Downstream synthetic applications of N-Boc-L-homoserine ethyl ester in drug development.

Conclusion

Homoserine ethyl ester is a testament to the delicate balance required in amino acid chemistry. By understanding the causality behind its propensity for lactonization, application scientists can deploy targeted chemoselective strategies—such as DBU-mediated esterification and TEMPO-catalyzed oxidation—to preserve the open-chain architecture. These self-validating workflows directly enable the synthesis of next-generation therapeutics, from complex caprolactam drug intermediates to highly soluble oxy-peptide nucleic acids.

References

  • Janey, J. M., et al. "Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile." The Journal of Organic Chemistry, 2008, 73(10), 3902–3910. URL:[Link]

  • Kuwahara, M., et al. "Synthesis of oxy-peptide nucleic acids with mixed sequences." Nucleic Acids Symposium Series, 1999, 42(1), 31-32. URL:[Link]

Sources

Foundational

Strategic Exploitation of Homoserine Ethyl Ester in the Synthesis of Complex Nitrogenous Heterocycles

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter synthetic bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Protocol Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when scaling complex nitrogenous heterocycles. Homoserine ethyl ester—particularly in its orthogonally protected forms such as (S)-N-Boc-L-homoserine ethyl ester—has emerged as a highly reliable, chiral-pool-derived building block to bypass these bottlenecks[1]. Its unique bifunctional architecture (an α -amino ester paired with a terminal hydroxyl or halide) allows it to act as a versatile linchpin in divergent synthetic pathways.

This guide moves beyond theoretical retrosynthesis, focusing on the thermodynamic and kinetic realities of handling homoserine derivatives at scale. We will dissect the causality behind critical protection, oxidation, and cyclization protocols, providing a self-validating framework for accessing high-value targets like unsaturated caprolactams and trisubstituted chiral piperidines.

The Mechanistic Rationale: Why Homoserine Ethyl Ester?

L-homoserine is a nonessential chiral amino acid and a natural precursor to L-threonine and L-methionine[1]. In its native state, L-homoserine is inherently unstable during activation, spontaneously cyclizing to form a robust γ -lactone[2].

To harness its linear carbon backbone for complex synthesis, we must strategically disable this intramolecular trap. Selective esterification to the ethyl ester, coupled with N-protection (e.g., Boc), thermodynamically stabilizes the extended conformation. The ethyl ester is specifically chosen over methyl or bulky tert-butyl groups because it strikes an optimal balance: it is sterically accessible enough to undergo subsequent intramolecular amidation (cyclization) but stable enough to survive upstream functionalization events like oxidations and cross-couplings[2][3].

Self-Validating Protocols: Precursor Synthesis and Activation

The synthesis of the protected precursor must be meticulously controlled to prevent the formation of the N-Boc lactone, a thermodynamic sink that is notoriously resistant to ring-opening with alkoxides[2].

Protocol A: Large-Scale Esterification of N-Boc-L-Homoserine

Objective: Synthesize (S)-N-Boc-L-homoserine ethyl ester without racemization or lactonization.

  • Reagents: N-Boc-L-homoserine (1.0 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq), Iodoethane (2.0 eq), Tetrahydrofuran (THF).

  • Procedure:

    • Suspend N-Boc-L-homoserine in THF.

    • Add DBU dropwise via an addition funnel. Crucial Control: This step is highly exothermic. The internal temperature must be strictly maintained below 30 °C.

    • Introduce iodoethane and stir for 20 hours at room temperature.

    • Quench with water and extract the organic layer with isopropyl acetate (i-PrAc).

  • Causality & Validation: DBU is selected as a non-nucleophilic base to deprotonate the carboxylic acid while preventing base-catalyzed racemization at the α -chiral center. Iodoethane serves as a highly reactive, mild alkylating agent that operates efficiently at room temperature, further protecting stereochemical integrity. HPLC monitoring should confirm a ~70% overall yield with >99% ee[2].

Protocol B: TEMPO-Catalyzed Bleach Oxidation

Standard Swern or Pyridinium Chlorochromate (PCC) oxidations often force the ethyl ester intermediate into undesired lactonization[2].

  • Procedure: Treat the homoserine ethyl ester with catalytic TEMPO and sodium hypochlorite (bleach) in a biphasic system.

  • Causality & Validation: The pH must be strictly maintained using phosphate buffers. Why? A basic pH induces the very lactonization we are trying to avoid, whereas an acidic pH leads to overoxidation to aspartic acid and the rapid decomposition of the bleach reagent. Precise pH control ensures the reaction arrests at the aldehyde stage[2].

Application I: Accessing Unsaturated Caprolactams

Caprolactams are vital pharmacophores in modern drug discovery. Using the aldehyde derived from Protocol B, an aldol condensation with an α,β -unsaturated nitrile yields a highly functionalized acyclic intermediate[2].

Mechanistic Insight: The critical transformation is a chemoselective reductive cyclization mediated by Raney-Cobalt. Unlike palladium or platinum, Raney-Co selectively reduces the nitrile to a primary amine without saturating the adjacent alkene. Once formed, this primary amine undergoes a spontaneous, thermodynamically driven intramolecular cyclization with the terminal ethyl ester, ejecting ethanol to form the 7-membered caprolactam ring[2].

G A L-Homoserine B N-Boc-L-Homoserine Ethyl Ester A->B Boc2O, EtI DBU (Temp <30°C) C Aldehyde Intermediate B->C TEMPO/Bleach (pH buffered) D α,β-Unsaturated Nitrile C->D Aldol Condensation E Caprolactam D->E Raney-Co Reductive Cyclization

Fig 1. Chemoselective synthesis of unsaturated caprolactams from L-homoserine.

Application II: Modular Synthesis of Trisubstituted Chiral Piperidines

Chiral piperidines are ubiquitous in neurological and oncological APIs. A highly scalable, chiral-pool approach utilizes chloro-homoserine ethyl ester in a formal[4+2] cyclization[3].

Protocol C: Synthesis of Chloro-Homoserine Ethyl Ester Hydrochloride
  • Procedure: React L-homoserine lactone hydrochloride (1.0 eq) with ethanol (12.1 eq) in the presence of thionyl chloride. Distill off excess reagents under reduced pressure. Slurry the solid residue in an n-hexane/ethyl acetate (2:1) mixture and filter[4].

  • Causality & Validation: Thionyl chloride acts dually as a chlorinating agent and an activator. Ethanol serves as both the solvent and the nucleophile, opening the activated lactone ring and trapping the intermediate as the ethyl ester. The non-polar slurry solvent selectively precipitates the hydrochloride salt, yielding the product at 90% yield and 99% ee[4].

Mechanistic Insight: The chloro-homoserine ethyl ester undergoes a formal [4+2] cyclization with acetylene dicarboxylate, followed by diastereoselective reduction. The ethyl ester moiety acts as an orthogonal protecting group, enabling subsequent decarboxylative functionalizations (e.g., arylation) via modern photocatalysis or transition metal catalysis to yield highly elaborated chiral piperidines[3].

G A Chloro-Homoserine Ethyl Ester C Formal [4+2] Cyclization A->C B Acetylene Dicarboxylate B->C D Piperidine Tricarboxylate Intermediate C->D Diastereoselective Reduction E Decarboxylative Arylation D->E Photocatalysis / Transition Metals F Trisubstituted Chiral Piperidines E->F Absolute Stereocontrol

Fig 2. Modular [4+2] cyclization approach to chiral piperidines.

Quantitative Data: Comparative Reaction Parameters

The following table summarizes the critical operational parameters and causality-driven constraints required to manipulate homoserine ethyl ester successfully.

TransformationStarting MaterialReagents / CatalystKey Condition & CausalityYield / Purity
Esterification N-Boc-L-homoserineDBU, Iodoethane, THFTemp <30 °C : Prevents base-catalyzed racemization[2].~70% yield
Oxidation N-Boc-L-homoserine ethyl esterTEMPO, NaOCl, BufferStrict pH control : Prevents lactonization (basic) or overoxidation (acidic)[2].High
Chlorination L-homoserine lactone HClSOCl2, EthanolHexane/EtOAc Slurry : Forces precipitation of the pure HCl salt[4].90% yield, 99% ee
Cyclization α,β -unsaturated nitrileRaney-Co, H2Raney-Co selection : Chemoselective nitrile reduction over alkene saturation[2].Variable

Conclusion

Homoserine ethyl ester bridges the gap between abundant chiral pool resources and complex, high-value pharmaceutical intermediates. By understanding the thermodynamic pitfalls—such as spontaneous lactonization—and employing precise, causality-driven protocols like DBU-mediated esterification and pH-controlled TEMPO oxidation, synthetic chemists can unlock its full potential. Whether acting as a cyclization anchor for caprolactams or a modular scaffold for piperidines, this precursor remains an indispensable tool in modern organic synthesis.

References

  • MedChemExpress. L-Homoserine | MedChemExpress (MCE) Life Science Reagents. 1

  • ACS Publications. Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile. (2008). 2

  • ACS Publications. A Modular Approach to Trisubstituted Chiral Piperidines | Organic Letters. (2025). 3

  • European Patent Office. PREPARATION METHOD FOR GLUFOSINATE AMMONIUM - EP 4043468 A1. (2022). 4

Sources

Exploratory

The Biosynthetic Architecture and Natural Occurrence of Homoserine Derivatives: A Technical Guide for Drug Development and Metabolic Engineering

Executive Summary & Natural Occurrence Homoserine derivatives are a structurally diverse class of metabolites with profound implications in microbial ecology, pathogenesis, and industrial biotechnology. In nature, these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Natural Occurrence

Homoserine derivatives are a structurally diverse class of metabolites with profound implications in microbial ecology, pathogenesis, and industrial biotechnology. In nature, these compounds primarily manifest in two functional domains:

  • N-Acyl Homoserine Lactones (AHLs): Ubiquitous in Gram-negative Proteobacteria (e.g., Pseudomonas aeruginosa, Vibrio fischeri), AHLs serve as autoinducers in quorum sensing (QS)—a cell-density-dependent transcriptional regulation mechanism controlling virulence factor expression and biofilm formation[1][2].

  • O-Acylated Homoserines (OAH/OSH): O-acetylhomoserine (OAH) and O-succinylhomoserine (OSH) are obligate intermediates in the biosynthesis of methionine across bacteria, fungi, and plants[3].

Understanding the biosynthesis of these derivatives is critical for designing next-generation quorum sensing inhibitors (QSIs)[4] and engineering microbial cell factories for the overproduction of high-value amino acids.

Mechanistic Biosynthesis and Pathway Dynamics

The genesis of homoserine derivatives is rooted in the aspartate pathway. L-aspartate is phosphorylated by aspartokinase and subsequently reduced by aspartate semialdehyde dehydrogenase and homoserine dehydrogenase (HSD) to yield L-homoserine[5].

From L-homoserine, the metabolic pathway diverges based on the organism's specific enzymatic repertoire:

  • Methionine & SAM Synthesis: Homoserine is acylated by homoserine O-acetyltransferase (using Acetyl-CoA) or O-succinyltransferase (using Succinyl-CoA) to form OAH or OSH, respectively. These are subsequently converted to homocysteine, then methionine, and finally to S-adenosyl-L-methionine (SAM).

  • AHL Synthesis: LuxI-type synthases catalyze a highly specific bisubstrate reaction. They facilitate the formation of an amide bond between the amino group of SAM and an acyl-thioester (either acyl-ACP from fatty acid biosynthesis or acyl-CoA)[2][6]. Following acylation, the enzyme catalyzes lactonization, forming the AHL ring and releasing 5'-methylthioadenosine (MTA)[1][4].

Biosynthesis Asp L-Aspartate ASA Aspartate Semialdehyde Asp->ASA Aspartokinase Hse L-Homoserine ASA->Hse Homoserine Dehydrogenase OAH O-Acetyl/Succinyl-homoserine Hse->OAH Acyltransferases Met L-Methionine OAH->Met Sulfhydrylases SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase AHL N-Acyl Homoserine Lactone SAM->AHL LuxI-type Synthase Acyl Acyl-ACP / Acyl-CoA Acyl->AHL Acyl donor

Biosynthetic pathway of homoserine derivatives from L-aspartate to AHLs.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

To exploit these pathways for drug development and metabolic engineering, a precise understanding of enzyme kinetics is required. The table below summarizes the kinetic parameters of key enzymes involved in homoserine derivative biosynthesis.

EnzymeSource OrganismPrimary SubstratesProductk_cat (s⁻¹)K_m (µM)Reference Context
LuxI Vibrio fischeriSAM, Hexanoyl-ACPC6-HSL~0.0230 (SAM)[1][2]
BjaI Bradyrhizobium japonicumSAM, Isovaleryl-CoAIsovaleryl-HSLN/AHighly specific[2]
RhlI Pseudomonas aeruginosaSAM, Butyryl-ACPC4-HSL~0.0525 (SAM)[2][4]
HSD Saccharomyces cerevisiaeAspartate semialdehydeL-Homoserine~10.5150 (ASA)[5]

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. The following methodologies detail the reconstitution of AHL synthesis and the metabolic engineering of OAH, with built-in causality and verification steps.

Protocol 1: In Vitro Reconstitution and Kinetic Profiling of LuxI-type Synthases

Objective: To screen small-molecule inhibitors against AHL synthases (e.g., for anti-biofilm drug development)[4]. Causality & Design: Direct quantification of AHLs via LC-MS is low-throughput and unsuitable for real-time kinetic tracking. Therefore, we utilize a coupled continuous assay measuring the release of the byproduct MTA. By coupling MTA release to a colorimetric readout via 5'-methylthioadenosine nucleosidase (MTAN), we create a self-validating, high-throughput system.

Step-by-Step Methodology:

  • Protein Preparation: Express recombinant LuxI-type synthase (e.g., RhlI) in E. coli BL21(DE3) using an MBP or His-tag for solubility and purification[1]. Purify via affinity chromatography and dialyze into assay buffer (50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Substrate Synthesis: Synthesize acyl-ACP enzymatically using E. coli holo-ACP and acyl-ACP synthetase (AasS), or utilize synthetic acyl-CoA if the target enzyme is CoA-dependent (e.g., BjaI)[2][6].

  • Reaction Assembly: In a 96-well microplate, combine 1 µM LuxI, 50 µM SAM, and 10 µg/mL MTAN in assay buffer.

  • Initiation & Real-Time Detection: Initiate the reaction by adding 50 µM acyl-ACP. Monitor the MTAN-coupled cleavage of MTA continuously at 340 nm (using a DTNB-coupled thiol readout) to track reaction kinetics.

  • Orthogonal Validation (Self-Validation): Quench a parallel reaction at 30 minutes with acidified ethyl acetate. Extract the organic layer, dry, and analyze via LC-MS/MS to confirm that the rate of MTA release perfectly correlates with the stoichiometric formation of the specific AHL[1][4].

Workflow A 1. Protein Expression (LuxI-type Synthase) C 3. In Vitro Reaction (Coupled Assay) A->C B 2. Substrate Prep (Acyl-ACP & SAM) B->C D 4. Real-Time Detection (MTA Release via MTAN) C->D Kinetic Profiling E 5. LC-MS/MS Validation (AHL Quantification) C->E Structural Confirmation

Experimental workflow for real-time kinetic profiling and validation of LuxI-type synthases.

Protocol 2: Metabolic Engineering of E. coli for O-Acetylhomoserine (OAH) Production

Objective: Construct a microbial cell factory for the overproduction of OAH, a high-value precursor for industrial methionine synthesis. Causality & Design: Wild-type E. coli tightly regulates the aspartate pathway via feedback inhibition by threonine, lysine, and methionine. To force carbon flux toward OAH, we must decouple this regulation by overexpressing feedback-resistant aspartokinase alleles and eliminating competing pathways.

Step-by-Step Methodology:

  • Gene Knockouts: Delete metB (cystathionine γ-synthase) and thrB (homoserine kinase) using CRISPR/Cas9 or lambda Red recombineering to prevent the conversion of OAH to homocysteine and homoserine to threonine, thereby creating an OAH sink.

  • Pathway Deregulation: Clone and overexpress feedback-resistant mutants of thrA (aspartokinase I) and lysC (aspartokinase III) under a strong constitutive promoter (e.g., trc).

  • Precursor Enhancement: Overexpress metX (homoserine O-acetyltransferase) to maximize the conversion of accumulated homoserine and Acetyl-CoA into OAH.

  • Fermentation & Validation: Culture the engineered strain in fed-batch bioreactors using glucose as the carbon source. Quantify extracellular OAH accumulation using HPLC equipped with an OPA-derivatization protocol and fluorescence detection.

Strategic Implications in Drug Development

The structural mimicry and inhibition of homoserine derivatives represent a frontier in antimicrobial pharmacology. Because AHL synthases (LuxI) and receptors (LuxR) are absent in mammalian cells, they offer a highly selective target profile[2]. Small-molecule inhibitors that competitively bind the SAM pocket of LuxI-type enzymes can effectively silence quorum sensing, rendering pathogens like P. aeruginosa incapable of forming antibiotic-resistant biofilms[4]. Furthermore, the evolutionary divergence of acyl-substrate recognition (ACP vs. CoA) among LuxI homologs provides a structural basis for designing species-specific anti-virulence drugs without disrupting the host microbiome[6].

References

  • Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein. National Open Access Monitor, Ireland.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEISbQQpEaPwYRKiiP93eu6qA727VZ4qf7CaY_lFjLKr1dOJltFd_ZcLpiZyLl0Bkj7qbZGt4YRaxIUtvTTl4ZhBQM2YDUqPuRD2dKj5ble8OJEkoGJWZi-5xYnyNb2WCzG0mopWyv2oXOd9brslrXyirvqwicDY61Ru-AsFtoL6XVw9s01oTrR19eSdAJboxOFX3dUBzM0-edU]
  • Evolution of Acyl-Substrate Recognition by a Family of Acyl-Homoserine Lactone Synthases. PLOS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwk6bEBEul-a8yZ1nNM4-3B1GA7L6C8sttISVdE16e1tjbz9Lo4hCqha7FDuqgrYtcGFQhJWYZCrVVP0mQDiRyQMs8ZCdodK1qYCnATxMUkYuNYhbpcs2zGyGd3WDX4gHnRD1eK1f8zHfiJ6C99_QHDj-Vr5_8m3Ob_QUncXos3Edyg1M=]
  • Molecular basis for the substrate specificity of quorum signal synthases. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt_Wf666ktMAA0AM9Za6-NFftaHV7MXY77blcrJp3nx1eheH3EfJByerYjQW1NEH6SXl_aU28cbNZn_-ZZJGpc2sZq8Ig4EoD5u-7vJY6s2a2d4f6uv4M9IQh0eodpxnpTtBrkK63uleRPtA==]
  • Small-molecule inhibitor binding to an N-acyl-homoserine lactone synthase. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd9nzjtrywv8DloM0Nu_QjFFENxEwGd_66k-z4tX8lI0mPn1J0IJCTPl40af-Zgr7xTBUyjBAK2kTuhL_e5bknvlO8Ge5FO9wPTw8QZEtFIgszlzc4IR0JF3OlLGwy8uO_mHMvis3mHFKykEI=]
  • Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3sDU8pIe0X5qagFY48yY5GBmhh-ZvNu2Or1t_PKHNg9EYqPEQd5rSmSRi55d_01PYOQhNhmL4em2RJcRcq0-6FCTNTNOt5I6BELDUdyI5pFAj4FotMQRdM7J6iSPzQ-_vbF3CgwFrBftuEF7w]
  • Biochemical Characterization of Homoserine Dehydrogenase from Pseudomonas aeruginosa. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfARer3h0INecs80iTz6ILjtKntMeWKDJ8X8LeUiV8af_lmFh9tUo0vybgy56ZhjeDd6aPqSuJj6yOjFAgFgN1hfyE19q5-5WI5eLMHWpi6E6exctabaqmoT4pTsajZMt6CjyJnj9bcJHpc41tnA_bkxjRhuZP5VUTc3G1BCKA74qpaUxsQ1VlV1TlthKV3quRGO2s7aw3qjRb23PbMCmNr0fTvWeUGyYoLzjcg2Apy9O_N53iecfrTs9OoOJuQV5rqnE=]

Sources

Foundational

Structural Dynamics and Applications of Homoserine Derivatives: Lactone vs. Ethyl Ester

Executive Summary This technical guide explores the fundamental chemical, physical, and biological divergences between homoserine lactone (HSL) and homoserine ethyl ester. By examining their structural constraints, therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide explores the fundamental chemical, physical, and biological divergences between homoserine lactone (HSL) and homoserine ethyl ester. By examining their structural constraints, thermodynamic stability, and distinct roles in both bacterial quorum sensing and synthetic biochemistry, we provide actionable, self-validating protocols for researchers working with these compounds.

Introduction: The Chemical Divergence

L-Homoserine is a highly versatile non-proteinogenic amino acid. Depending on the conditions of dehydration and functionalization, its carboxyl and hydroxyl groups can be manipulated to form two distinct structural classes:

  • Homoserine Lactone (HSL): Formed via intramolecular condensation, resulting in a cyclic five-membered γ -lactone ring. HSL serves as the core hydrophilic moiety of acyl-homoserine lactones (AHLs), the primary signaling molecules used by Gram-negative bacteria to coordinate population-wide behaviors[1],[2].

  • Homoserine Ethyl Ester: Formed via intermolecular Fischer esterification with ethanol, resulting in an acyclic, linear ester. This open-chain derivative is predominantly utilized as a synthetic intermediate in the development of peptide nucleic acids (PNAs) and antibody-drug conjugates (ADCs)[3].

Physicochemical Properties & Stability Dynamics

As an application scientist, I frequently observe that the handling of these two derivatives requires entirely different environmental controls due to their distinct thermodynamic profiles.

Ring Strain and Lactonolysis: The 5-membered γ -lactone ring of HSL possesses inherent ring strain. At physiological or alkaline pH (pH > 7.0), the electron-deficient carbonyl carbon is highly susceptible to nucleophilic attack by hydroxide ions, leading to pH-dependent lactonolysis (ring opening) into the corresponding homoserine carboxylate[4]. This is a critical regulatory mechanism in nature, preventing the over-accumulation of AHL signals in basic environments like seawater. Recent structural analyses indicate that certain AHL derivatives exhibit n→π∗ interactions between the amide carbonyl oxygen and the lactone carbonyl carbon, which can subtly reduce susceptibility to lactone hydrolysis by shielding the electrophilic center[5].

Acyclic Stability: In contrast, homoserine ethyl ester is entropically more flexible and lacks ring strain. It is stable under neutral conditions and requires strong acid or base catalysis, typically accompanied by elevated temperatures, to undergo ester hydrolysis.

Table 1: Comparative Physicochemical Properties
ParameterHomoserine Lactone (HSL Core)Homoserine Ethyl Ester
Structure Cyclic γ -lactone (5-membered ring)Acyclic linear ester
Molecular Formula C₄H₇NO₂C₆H₁₃NO₃
Molecular Weight ~101.10 g/mol ~147.17 g/mol
Hydrolysis Susceptibility High (pH > 7.0, rapid lactonolysis)Moderate (requires strong acid/base catalysis)
Primary Application Quorum sensing autoinducer coreSynthetic intermediate (PNAs, ADCs)
Thermodynamic Profile Ring-strain present, favors opening at high pHEntropically flexible, stable under neutral pH

Biological and Synthetic Applications

AHL-Mediated Quorum Sensing

In Proteobacteria, LuxI-type synthases catalyze the formation of AHLs using S-adenosylmethionine (SAM) as the HSL donor and acyl-carrier proteins as the lipid donor[6]. These amphiphilic molecules diffuse across cell membranes. Upon reaching a threshold concentration, they bind to LuxR-type transcriptional regulators, driving dimerization and the expression of target genes associated with virulence and biofilm formation[2],[7].

Pathway Synth AHL Synthase (LuxI-type) AHL Acyl-Homoserine Lactone (Cyclic HSL Core) Synth->AHL Enzymatic Synthesis Receptor Transcriptional Regulator (LuxR-type) AHL->Receptor Diffusion & Binding Complex AHL-Receptor Complex (Active Dimer) Receptor->Complex Conformational Shift Gene Target Gene Expression (Virulence, Biofilm) Complex->Gene Promoter Activation

AHL-mediated quorum sensing signaling pathway and target activation.

Synthetic Biochemistry

Homoserine ethyl ester is a critical building block. For example, (S)-N-Boc-L-homoserine ethyl ester is employed in the synthesis of oxy-peptide nucleic acid monomers[3]. The ethyl ester protects the C-terminus, allowing selective functionalization of the side-chain hydroxyl or the N-terminus without unwanted cyclization.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, experimental workflows must incorporate self-validation steps. Below are optimized protocols for handling both derivatives.

Protocol 1: Monitoring pH-Dependent Lactonolysis of AHLs

Objective: To quantify the ring-opening of HSL derivatives at alkaline pH and validate the mechanism against enzymatic degradation.

  • Incubation: Prepare a 100 µM solution of N-butanoyl-L-homoserine lactone (C4-HSL) in 50 mM phosphate buffer at pH 8.5. Incubate at 37°C for 24 hours[4].

  • Solvent Extraction: Add an equal volume of ethyl acetate and vortex vigorously.

    • Causality: Ethyl acetate selectively partitions the lipophilic, intact closed-ring lactone into the organic phase, while the highly polar, open-ring carboxylate remains in the aqueous phase.

  • Quantification: Analyze the organic phase via reverse-phase HPLC (C18 column, water/acetonitrile gradient) to quantify the remaining intact AHL.

  • Self-Validation (Acidification): To prove the signal loss is due to reversible lactonolysis rather than irreversible enzymatic cleavage, collect the aqueous phase and acidify to pH 2.0 using 1M HCl. Incubate for 24 hours, re-extract with ethyl acetate, and analyze via HPLC. The recovery of the C4-HSL peak confirms the thermodynamic reversibility of the ring closure[4].

Workflow Step1 1. Incubation AHL in pH 8.5 Buffer Step2 2. Solvent Extraction Ethyl Acetate Partitioning Step1->Step2 Phase Separation Step3 3. Organic Phase (Intact Lactone) Step2->Step3 Lipophilic Step4 3. Aqueous Phase (Open-Ring Carboxylate) Step2->Step4 Hydrophilic Step5 4. Acidification (pH 2.0) Self-Validation Step4->Step5 Reversible Lactonolysis Step6 5. Re-extraction Signal Recovery Step5->Step6 Ring Closure

Self-validating experimental workflow for monitoring pH-dependent lactonolysis.

Protocol 2: Synthesis of (S)-N-Boc-L-Homoserine Ethyl Ester

Objective: To synthesize an acyclic, protected homoserine building block for PNA synthesis.

  • Esterification: Suspend L-homoserine in anhydrous ethanol at 0°C. Dropwise, add 1.2 equivalents of thionyl chloride ( SOCl2​ ).

    • Causality: SOCl2​ reacts with ethanol to generate HCl gas in situ, which acts as an acid catalyst, while simultaneously consuming water to drive the Fischer esterification equilibrium toward the ethyl ester. Reflux for 4 hours.

  • Protection: Concentrate the mixture in vacuo to yield homoserine ethyl ester hydrochloride. Resuspend in dichloromethane (DCM). Add 2.5 equivalents of triethylamine (to neutralize the salt) and 1.1 equivalents of di-tert-butyl dicarbonate ( Boc2​O ). Stir at room temperature for 12 hours.

    • Causality: Boc-protection of the α -amine is essential to prevent unwanted nucleophilic attack by the amine during subsequent peptide coupling steps[3].

  • Purification & Validation: Wash the organic layer with 10% citric acid (to remove unreacted amine) and brine. Dry over Na2​SO4​ and concentrate. Validate the acyclic structure via 1H -NMR (CDCl₃); the presence of a distinct triplet at ~1.2 ppm ( −CH3​ ) and a quartet at ~4.1 ppm ( −CH2​− ) confirms successful ethyl esterification, distinguishing it from the lactone form.

Conclusion

Understanding the fundamental chemical differences between homoserine lactone and homoserine ethyl ester is paramount for both microbiologists studying quorum sensing and synthetic chemists designing novel therapeutics. The cyclic strain of HSL dictates its biological transience and pH sensitivity, while the acyclic nature of the ethyl ester provides the thermodynamic stability required for complex multi-step organic synthesis.

References

  • [1] Acyl-homoserine lactone quorum sensing: from evolution to application. NIH. 1

  • [2] Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. 2

  • [7] Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. ACS. 7

  • [4] N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. NIH. 4

  • [3] peptide nucleic acid synthesis. MedChemExpress. 3

  • [6] Acyl homoserine-lactone quorum-sensing signal generation. PNAS. 6

  • n → π* Interactions in N-Acyl Homoserine Lactone Derivatives and Their Effects on Hydrolysis Rates. ACS.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Boc Protection of L-Homoserine Ethyl Ester

Introduction & Scope L-Homoserine ethyl ester is a highly versatile chiral building block utilized extensively in the synthesis of unsaturated caprolactams, cyclized lactones, and monomer units for oxy-peptide nucleic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

L-Homoserine ethyl ester is a highly versatile chiral building block utilized extensively in the synthesis of unsaturated caprolactams, cyclized lactones, and monomer units for oxy-peptide nucleic acids[1]. Because the molecule possesses both a primary α -amine and a primary γ -hydroxyl group, synthetic workflows require precise, chemoselective protection strategies. This protocol details the robust N-protection of L-homoserine ethyl ester hydrochloride using di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-homoserine ethyl ester, a stable intermediate compatible with downstream multi-step synthetic schemes[].

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating synthetic system, every reagent and condition in this protocol is selected to maximize chemoselectivity while minimizing downstream purification bottlenecks.

  • Chemoselectivity (N- vs. O-Acylation): The primary amine of homoserine is significantly more nucleophilic than the γ -hydroxyl group. By avoiding hypernucleophilic acylation catalysts like 4-dimethylaminopyridine (DMAP), the reaction remains strictly N-selective[3]. The Boc group is formed without competitive O-Boc or N,O-di-Boc side products.

  • Base Selection & Stoichiometry: The starting material is supplied as a hydrochloride salt. A mild organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required in stoichiometric excess (2.1 equivalents). The first equivalent liberates the free amine, while the remaining base neutralizes the carbonic acid byproduct generated during Boc₂O decomposition[4].

  • Thermal Control: The addition of Boc₂O is exothermic. Initiating the reaction at 0 °C suppresses kinetic energy that could otherwise drive non-specific O-acylation or accelerate the degradation of Boc₂O.

  • Lactonization Prevention: Homoserine derivatives are highly prone to intramolecular cyclization ( γ -lactonization) under strongly acidic conditions or upon carboxyl activation[5]. Operating under mild basic conditions and maintaining the ethyl ester protects the carboxylate from activation, thus inhibiting lactone formation[6].

Workflow Visualization

ProtocolWorkflow Start Starting Material L-Homoserine Ethyl Ester HCl Base Neutralization Add 2.1 eq TEA in DCM Cool to 0 °C Start->Base Boc Acylation Dropwise addition of 1.05 eq Boc2O Base->Boc React Reaction Stir at 20-25 °C for 4-12 h Boc->React Quench Workup: Acid Wash 5% Citric Acid (Removes TEA/Amine) React->Quench TLC/HPLC Confirm Neutralize Workup: Base Wash Sat. NaHCO3 & Brine Quench->Neutralize Isolate Isolation Dry (Na2SO4), Filter, Concentrate Neutralize->Isolate Product Final Product N-Boc-Homoserine Ethyl Ester Isolate->Product

Workflow for the chemoselective N-Boc protection of L-Homoserine Ethyl Ester.

Materials and Reagents

Table 1: Reagent Stoichiometry and Function

ReagentMW ( g/mol )EquivalentsAmount (per 10 mmol)Role
L-Homoserine ethyl ester HCl183.631.001.84 gStarting Material
Triethylamine (TEA)101.192.102.93 mLBase / Acid Scavenger
Di-tert-butyl dicarbonate (Boc₂O)218.251.052.29 gProtecting Agent
Dichloromethane (DCM)84.93N/A50.0 mL (0.2 M)Solvent

Self-Validating Experimental Protocol

Step 1: Free-Basing and Preparation
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add L-homoserine ethyl ester hydrochloride (1.84 g, 10.0 mmol).

  • Suspend the solid in anhydrous Dichloromethane (DCM) (40 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Triethylamine (TEA) (2.93 mL, 21.0 mmol) dropwise over 5 minutes. Causality Check: The suspension will gradually clarify as the hydrochloride salt is neutralized to form the soluble free amine and TEA·HCl.

Step 2: Chemoselective Acylation
  • In a separate vial, dissolve Boc₂O (2.29 g, 10.5 mmol) in DCM (10 mL).

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C over 15 minutes using an addition funnel or syringe pump.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

Step 3: Reaction Monitoring
  • Stir the reaction for 4 to 12 hours. Monitor the progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes).

    • Self-Validating TLC Staining: Because the molecule lacks a chromophore, UV (254 nm) is ineffective. Use Ninhydrin stain : The starting material (free amine) will immediately stain dark purple. The product (N-Boc) will remain invisible until subjected to prolonged, intense heating (thermal deprotection). Use KMnO₄ stain to visualize the γ -hydroxyl group of the product (appears as a bright yellow spot on a purple background).

Step 4: Quench and Phase-Partitioning Workup
  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 5% aqueous Citric Acid (2 × 25 mL). Causality Check: This step is self-validating. The mild acid protonates any unreacted homoserine and excess TEA, forcing them into the aqueous layer while leaving the acid-stable N-Boc product in the organic phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 25 mL). Causality Check: Neutralizes residual citric acid, preventing acid-catalyzed Boc deprotection during concentration.

  • Brine Wash: Wash with saturated NaCl (1 × 25 mL) to remove bulk water from the organic phase.

Step 5: Isolation
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo (rotary evaporator, water bath at 30 °C).

  • Dry the resulting viscous oil under high vacuum to afford pure N-Boc-L-homoserine ethyl ester.

Quantitative Data Summary

Table 2: Expected Reaction Metrics

ParameterExpected ValueValidation Method
Reaction Time 4 - 12 hoursTLC (Ninhydrin / KMnO₄)
Chemoselectivity (N:O ratio) > 99:1¹H NMR (Absence of O-Boc signals)
Isolated Yield 85 - 92%Gravimetric Analysis
Product Purity > 95%HPLC (ELSD or CAD detectors)

Troubleshooting

  • Issue: Significant formation of a non-polar side product.

    • Cause: O-Boc formation due to excess Boc₂O or accidental introduction of strong nucleophilic bases (e.g., DMAP).

    • Solution: Strictly limit Boc₂O to 1.05 equivalents and rely solely on TEA or DIPEA for base catalysis.

  • Issue: Low yield / Product degradation during storage.

    • Cause: Spontaneous γ -lactonization.

    • Solution: Ensure the final product is completely free of acidic residues (verify the efficiency of the NaHCO₃ wash) and store the neat oil at -20 °C under an inert argon atmosphere.

Sources

Application

Application Note: Leveraging Homoserine Ethyl Ester in Fragment-Based Drug Discovery for Anti-Virulence Targets

Executive Summary The rise of antimicrobial resistance has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward anti-virulence strategies. Quorum sensing (QS)—the bacte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of antimicrobial resistance has necessitated a paradigm shift in drug discovery, moving away from traditional bactericidal agents toward anti-virulence strategies. Quorum sensing (QS)—the bacterial communication system regulating virulence factor production and biofilm formation—represents a premier target. In Fragment-Based Drug Discovery (FBDD), Homoserine, ethyl ester (Ethyl 2-amino-4-hydroxybutanoate) has emerged as a highly versatile, "Rule of 3" (Ro3) compliant privileged fragment.

This application note details the physicochemical rationale, screening workflows, and chemical elaboration protocols for utilizing homoserine ethyl ester as a foundational building block to discover novel quorum sensing inhibitors (QSIs) and aspartate pathway modulators.

The Rationale: Homoserine Ethyl Ester as a Privileged Fragment

In Gram-negative bacteria, the LuxI/LuxR-type QS systems rely on N-acyl L-homoserine lactones (AHLs) as native autoinducers[1]. While native AHLs are potent receptor agonists, their lactone rings are highly susceptible to enzymatic hydrolysis by bacterial and host lactonases, rendering them poor therapeutic leads[2].

Homoserine ethyl ester circumvents this limitation while retaining critical pharmacophoric features:

  • Metabolic Stability: The acyclic ethyl ester is significantly more resistant to lactonase-mediated degradation than the native lactone ring, while its carbonyl oxygen still serves as a critical hydrogen-bond acceptor for receptor binding[3].

  • Ro3 Compliance: With a molecular weight of 147.17 Da, a CLogP of -0.28, and a high degree of solubility, it is an ideal starting fragment for biophysical screening[4].

  • Vectorial Growth Potential: The primary α -amino group provides an orthogonal vector for rapid fragment growing via amide coupling, mimicking the acyl tail of native autoinducers[5].

FBDD_Workflow Lib Fragment Library (Homoserine Core) Screen Primary Screen (DSF / Thermal Shift) Lib->Screen 1mM conc. Ortho Orthogonal Validation (SPR / NMR) Screen->Ortho Hits (ΔTm > 2°C) Struct Structural Biology (X-ray Crystallography) Ortho->Struct Validated Hits Elab Fragment Elaboration (Amide Coupling) Struct->Elab Binding Mode Lead Lead Compound (Nanomolar QSI) Elab->Lead SAR Optimization

Figure 1: Fragment-Based Drug Discovery workflow utilizing homoserine ethyl ester derivatives.

Mechanistic Grounding: Targeting Quorum Sensing

When homoserine ethyl ester is identified as a hit against a QS receptor (e.g., LasR in Pseudomonas aeruginosa), it typically occupies the highly conserved lactone-binding pocket. By chemically "growing" the fragment from the amino group with bulky or rigid aromatic moieties (such as phenylureas or dithiocarbamates), the resulting elaborated compound sterically prevents the receptor from adopting the active dimeric conformation required for DNA binding[6].

QS_Pathway AHL Native Autoinducer (N-Acyl Homoserine Lactone) Receptor QS Receptor (e.g., LasR / CviR) AHL->Receptor Agonist Binding DNA Promoter Binding & Gene Expression Receptor->DNA Dimerization & Activation Virulence Virulence Factors & Biofilm Formation DNA->Virulence Transcription Inhibitor Fragment-Derived QSI (Homoserine Ethyl Ester Core) Inhibitor->Receptor Competitive Inhibition

Figure 2: Mechanism of Quorum Sensing Inhibition by fragment-derived homoserine analogs.

Quantitative Data: Fragment Evolution Metrics

The success of FBDD is measured by Ligand Efficiency (LE), which quantifies the binding energy per heavy atom. The table below illustrates a typical trajectory of elaborating homoserine ethyl ester into a potent LasR inhibitor.

Compound StageStructure / IdentityMolecular Weight (Da) ΔTm​ (°C) KD​ (SPR, µM)Ligand Efficiency (LE)
Initial Fragment Homoserine ethyl ester147.17+1.89500.34
Intermediate N-Boc-Homoserine ethyl ester247.29+3.22800.31
Elaborated Lead Phenylurea-homoserine analog415.50+8.50.0550.36

Note: A sustained LE > 0.3 indicates highly efficient fragment growth, confirming that added molecular weight is directly contributing to binding affinity rather than non-specific bulk.

Experimental Protocols

Protocol 1: Primary Fragment Screening via Differential Scanning Fluorimetry (DSF)

Causality & Design: DSF (Thermal Shift) is utilized as the primary screen because it directly measures ligand-induced thermodynamic stabilization of the target protein. It is highly sensitive to the weak affinities ( KD​ in the mM range) typical of unelaborated fragments[4].

Materials:

  • Purified Target Protein (e.g., LasR Ligand Binding Domain) at 10 µM.

  • SYPRO™ Orange Protein Gel Stain (5000x concentrate).

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP. (Note: TCEP is chosen over DTT as it does not react with the dye and prevents artifactual disulfide cross-linking).

  • Fragment Library including Homoserine ethyl ester (100 mM stocks in DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Dilute SYPRO Orange to 50x in Assay Buffer. Prepare a protein working solution at 2 µM in Assay Buffer.

  • Assay Assembly: In a 384-well PCR plate, dispense 18 µL of the protein-dye mixture per well.

  • Fragment Addition: Pin-transfer or pipette 2 µL of the fragment library (diluted to 10 mM in 50% DMSO/water) into the wells. The final assay concentrations will be 1 mM fragment, 5% DMSO, and 1.8 µM protein.

  • Self-Validating Controls:

    • Negative Control: 2 µL of 50% DMSO (establishes baseline Tm​ and accounts for DMSO-induced destabilization).

    • Positive Control: 2 µL of native OdDHL or a known strong inhibitor (validates assay dynamic range).

  • Thermal Melt Execution: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the melt curve on a qPCR machine from 25°C to 95°C at a ramp rate of 1°C/minute, reading fluorescence in the ROX/SYPRO channel.

  • Data Analysis: Calculate the melting temperature ( Tm​ ) by taking the minimum of the negative first derivative of the fluorescence curve ( −dF/dT ). A ΔTm​≥2.0∘C relative to the DMSO control is flagged as a positive hit.

Protocol 2: Fragment Elaboration via Amide Coupling

Causality & Design: To "grow" the fragment into the hydrophobic pocket of the receptor, the primary amine of homoserine ethyl ester is coupled with diverse carboxylic acids. EDC/HOBt coupling is selected to minimize the racemization of the chiral α -carbon, ensuring the stereochemical integrity of the final product[5].

Materials:

  • L-Homoserine ethyl ester hydrochloride (1.0 eq).

  • Target Carboxylic Acid (e.g., substituted phenylacetic acid) (1.1 eq).

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the Target Carboxylic Acid, EDC·HCl, and HOBt in anhydrous DCM (0.2 M concentration). Stir at 0°C for 15 minutes to form the active ester.

  • Amine Addition: Add L-Homoserine ethyl ester hydrochloride to the mixture, followed immediately by the dropwise addition of DIPEA. (Causality: DIPEA neutralizes the HCl salt of the homoserine ester, liberating the nucleophilic free amine).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1, visualized with Ninhydrin stain—disappearance of the primary amine spot indicates completion).

  • Workup (Self-Validating Purification): Quench the reaction with saturated aqueous NH4​Cl . Extract with DCM (3x). Wash the combined organic layers with 0.1 M HCl (removes unreacted amine), saturated NaHCO3​ (removes unreacted acid and HOBt), and brine. Dry over MgSO4​ and concentrate in vacuo.

  • Validation: Purify the crude product via flash column chromatography. Validate the structure and purity (>95%) of the elaborated lead using 1H -NMR and LC-MS/MS before proceeding to orthogonal biological screening (e.g., pyocyanin inhibition assays)[6].

References

Sources

Method

Application Note: Advanced Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs from Ethyl Esters

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale N-acyl L-homoserine lactones (AHLs) are the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

N-acyl L-homoserine lactones (AHLs) are the primary quorum sensing (QS) signaling molecules utilized by Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) to regulate virulence factors and biofilm formation 1. The design and synthesis of AHL analogs—acting as either QS agonists or antagonists—is a critical strategy in developing next-generation anti-virulence therapeutics.

Starting the synthesis from an acyl ethyl ester rather than a free carboxylic acid is highly advantageous. Ethyl esters are exceptionally stable, commercially abundant, and easily diversified via enolate alkylation prior to coupling 2. However, coupling an ester directly to the delicate L-homoserine lactone ring presents a chemical challenge: the lactone ring is highly susceptible to alkaline hydrolysis (opening to form homoserine).

To navigate this, we detail two field-proven methodologies:

  • Biocatalytic Direct Amidation (Pathway A): Utilizing Candida antarctica Lipase B (CAL-B). In non-aqueous media, CAL-B acts as an acyltransferase. The active-site serine forms an acyl-enzyme intermediate with the ethyl ester, which is subsequently intercepted by the nucleophilic amine of L-homoserine lactone. This neutral, single-step process perfectly preserves the lactone ring and the L-stereocenter 3.

  • Two-Step Chemical Synthesis (Pathway B): A controlled saponification of the ethyl ester using LiOH, followed by carbodiimide coupling (EDC/HOBt). LiOH is chosen over NaOH because the Li⁺ ion coordinates the intermediate, allowing for milder cleavage. HOBt is mandatory during coupling to form an active ester intermediate that suppresses racemization of the α -chiral center 4.

Synthetic Workflows

AHL_Synthesis cluster_enz Pathway A: Biocatalytic Direct Amidation cluster_chem Pathway B: Two-Step Chemical Synthesis Ester Acyl Ethyl Ester (Stable Precursor) CALB CAL-B (Novozym 435) Anhydrous Solvent, 50°C Ester->CALB Acyl donor Hydrolysis Saponification (LiOH, THF/H2O) Ester->Hydrolysis HSL L-Homoserine Lactone (Nucleophile) HSL->CALB Amine acceptor Coupling Peptide Coupling (EDC, HOBt, DIPEA) HSL->Coupling AHL N-Acyl Homoserine Lactone Analog CALB->AHL High enantiopurity Single step Acid Carboxylic Acid Intermediate Hydrolysis->Acid H+ workup Acid->Coupling Activated ester Coupling->AHL Byproduct removal required

Figure 1: Divergent synthetic pathways for AHL analogs starting from acyl ethyl esters.

Experimental Protocols

Protocol A: Biocatalytic Direct Amidation (The Green Route)

This protocol utilizes immobilized CAL-B (Novozym 435) to directly couple the ethyl ester with L-homoserine lactone.

Materials:

  • Acyl ethyl ester (1.0 eq)

  • L-Homoserine lactone hydrochloride (1.2 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Novozym 435 (Immobilized CAL-B, 10-20% w/w relative to substrates)

  • Anhydrous 2-methyl-2-butanol or Toluene

  • Molecular sieves (4Å)

Step-by-Step Procedure:

  • Free Base Generation: Suspend L-homoserine lactone HCl (1.2 mmol) in 5 mL of anhydrous solvent. Add TEA (1.2 mmol) dropwise and stir for 30 minutes at room temperature to liberate the free amine.

  • Substrate Addition: Add the acyl ethyl ester (1.0 mmol) to the suspension. Add 100 mg of 4Å molecular sieves to drive the equilibrium by sequestering the ethanol byproduct.

  • Enzymatic Coupling: Add Novozym 435 (50 mg). Seal the reaction vessel and incubate in an orbital shaker at 50–60°C and 200 rpm for 24–48 hours.

  • Self-Validation (Reaction Monitoring): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin (to detect unreacted primary amine) and Phosphomolybdic Acid (PMA) (to detect the newly formed AHL). The absence of a baseline streak confirms the lactone ring has not hydrolyzed.

  • Workup & Purification: Filter the mixture to recover the immobilized enzyme (which can be washed with acetone and reused up to 5 times). Evaporate the filtrate under reduced pressure. Purify the crude residue via flash chromatography (EtOAc/Hexane gradient).

Protocol B: Two-Step Chemical Synthesis

This protocol is ideal when the target acyl chain is sterically hindered and poorly accepted by the CAL-B active site.

Materials:

  • Acyl ethyl ester (1.0 eq)

  • LiOH·H₂O (1.5 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • L-Homoserine lactone hydrochloride (1.1 eq)

  • THF, H₂O, and anhydrous DMF

Step-by-Step Procedure:

  • Saponification: Dissolve the acyl ethyl ester (1.0 mmol) in a 3:1 mixture of THF/H₂O (4 mL). Add LiOH·H₂O (1.5 mmol) and stir at 0°C for 2 hours.

  • Self-Validation (Hydrolysis): Analyze an aliquot via ¹H-NMR. The complete disappearance of the ethyl quartet at ~4.1 ppm validates that saponification is complete.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. Extract the free carboxylic acid with ethyl acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Activation & Coupling: Dissolve the crude carboxylic acid in anhydrous DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add L-homoserine lactone HCl (1.1 mmol) followed by DIPEA (2.5 mmol). Stir under a nitrogen atmosphere for 6-8 hours.

  • Workup: Dilute with EtOAc and wash successively with 5% citric acid, saturated NaHCO₃, and brine. This sequence removes unreacted acid, amine, and urea byproducts. Dry, concentrate, and purify via flash chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both pathways, allowing researchers to select the optimal route based on their specific analog library requirements.

ParameterPathway A: Biocatalytic (CAL-B)Pathway B: Chemical (EDC/HOBt)
Typical Yield 85 - 95%60 - 75% (Over two steps)
Reaction Time 24 - 48 hours6 - 10 hours total
Enantiomeric Excess (ee) >99% (Strictly preserves L-center)~90 - 95% (Slight risk of racemization)
Lactone Ring Integrity 100% Intact (Neutral conditions)Vulnerable during saponification step
Steric Tolerance Poor for highly branched α -carbonsExcellent for bulky/branched chains
Purification Complexity Low (Simple filtration & plug)High (Aqueous workups & column)

References

  • Chemical Control of Quorum Sensing in E. coli: Identification of Small Molecule Modulators of SdiA and Mechanistic Characterization of a Covalent Inhibitor ACS Infectious Diseases / PMC
  • Enzymatic Method for N-Acyl Homoserine Lactones Synthesis Using Immobilized Candida antarctica Lipase ResearchG
  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics MDPI
  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides MDPI

Sources

Application

Application Note: Advanced Coupling Strategies for Homoserine Ethyl Ester

Introduction & Mechanistic Rationale L-Homoserine ethyl ester is a highly versatile, non-proteinogenic amino acid derivative. It serves as a critical synthetic intermediate in the development of N-acyl homoserine lactone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

L-Homoserine ethyl ester is a highly versatile, non-proteinogenic amino acid derivative. It serves as a critical synthetic intermediate in the development of N-acyl homoserine lactones (AHLs) for bacterial quorum sensing research, cleavable linkers for antibody-drug conjugates (ADCs), and novel peptidomimetics 1[1].

However, its trifunctional nature—comprising a primary α -amine, an aliphatic γ -hydroxyl group, and an ethyl ester—presents significant chemoselectivity challenges during synthesis. The primary mechanistic hurdle during N-acylation is competing spontaneous lactonization . The γ -hydroxyl group is perfectly positioned to undergo an intramolecular nucleophilic acyl substitution at the ethyl ester carbonyl, forming a stable five-membered butyrolactone ring 2[2]. This transesterification is heavily accelerated under basic conditions or if the amine is left unreacted in solution for prolonged periods. Therefore, selecting the appropriate coupling reagents and enforcing strict operational pacing is a chemical necessity to prevent the degradation of the starting material.

Reaction Pathways & Chemoselectivity

Pathways HSE Homoserine Ethyl Ester Amide N-Acylation (Target Amide) HSE->Amide HATU/DIPEA Controlled pH Lactone Spontaneous Lactonization HSE->Lactone Strong Base (Intramolecular) O_Acyl O-Acylation (Over-reaction) HSE->O_Acyl Excess Acylating Agent

Reaction pathways of Homoserine Ethyl Ester highlighting target amidation vs. side reactions.

Reagent Selection and Causality

To achieve high-yielding amide bond formation at the α -amine without triggering O-acylation or lactonization, the choice of coupling additive is critical 3[3].

  • HATU / DIPEA: The aminium-based coupling reagent HATU provides exceptionally rapid activation of the carboxylic acid partner. We explicitly utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA). Causality: DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, and its controlled basicity minimizes the base-catalyzed intramolecular lactonization of the homoserine ethyl ester 4[4].

  • EDC / HOBt: For aqueous-tolerant or less sterically hindered couplings, EDC hydrochloride paired with 1-Hydroxybenzotriazole (HOBt) suppresses racemization. HOBt forms an active OBt-ester intermediate that is highly reactive toward the homoserine primary amine but relatively stable against the weaker nucleophilicity of the homoserine hydroxyl group 4[4].

Quantitative Comparison of Coupling Reagents
Coupling Reagent SystemActivation TimeRacemization RiskLactonization Side-ReactionTypical Yield
HATU / DIPEA < 10 minsLowLow (if pH strictly controlled)85 - 95%
EDC / HOBt 30 - 60 minsVery LowModerate75 - 85%
DIC / Oxyma 15 - 30 minsLowLow80 - 90%
Acid Chloride / Pyridine < 5 minsHighHigh (O-acylation prevalent)< 50%

Standard Operating Protocol: N-Acylation Workflow

This protocol is designed as a self-validating system . It incorporates an in-process LC-MS checkpoint to ensure the active ester is fully formed before the sensitive homoserine amine is introduced, preventing the amine from sitting in a basic solution unreacted.

Workflow Prep Reagent Prep (Acid + HATU) Act Activation (Add DIPEA) Prep->Act Check1 LC-MS Check (Active Ester) Act->Check1 Couple Coupling (Add HSE + Base) Check1->Couple Workup Aqueous Workup (HCl / NaHCO3) Couple->Workup

Step-by-step experimental workflow for the N-acylation of Homoserine Ethyl Ester.

Step-by-Step Methodology

Materials: Carboxylic acid partner (1.0 eq), L-Homoserine ethyl ester hydrochloride (1.1 eq), HATU (1.1 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Causality: The immediate color change (often to pale yellow) indicates the deprotonation of the acid and subsequent formation of the active OAt-ester. Stir for 5-10 minutes.

  • Checkpoint 1 (Self-Validation): Quench a 5 µL aliquot of the reaction mixture in 100 µL of methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by MeOH quenching the active ester). Do not proceed until acid activation is >95%.

  • Amine Introduction: In a separate vial, dissolve L-homoserine ethyl ester hydrochloride (1.1 eq) in a minimal amount of DMF. Add 1.0 eq of DIPEA to neutralize the hydrochloride salt, freeing the nucleophilic amine.

  • Coupling: Add the neutralized homoserine solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2 hours.

  • Checkpoint 2: Monitor reaction progress by TLC (e.g., 5% MeOH in DCM, Ninhydrin stain). The disappearance of the primary amine spot confirms reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (to remove unreacted amine and excess DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt byproduct), and brine. Causality: These sequential acidic and basic washes exploit the neutral nature of the target amide to achieve high crude purity without chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Advanced Application: Late-Stage Functionalization

While the γ -hydroxyl group is often viewed as a liability during amide coupling, it can be strategically leveraged for late-stage functionalization. Recent methodologies demonstrate that homoserine derivatives can undergo highly efficient on-resin or solution-phase iodination followed by nucleophilic substitution 5[5].

Mechanistic Insight: Direct substitution of the primary hydroxyl is energetically unfavorable. By converting the hydroxyl to an iodide using Methyltriphenoxyphosphonium iodide (MTPI), the leaving group ability is drastically enhanced. This allows for subsequent displacement by sulfur, selenium, or amine nucleophiles to form complex thioethers or substituted amines, vastly expanding the chemical space of the resulting peptidomimetics 5[5].

References

  • MedChemExpress. "L-Homoserine | Life Science Reagents.
  • ACS Publications. "Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile.
  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • AAPPTec. "Coupling Reagents - Aapptec Peptides.
  • NIH/PMC. "Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach.

Sources

Method

Application Note: Homoserine Ethyl Ester as a Versatile Chiral Pool Chiron for Complex Heterocycle Synthesis

Executive Summary & Strategic Rationale In modern drug discovery, the modular synthesis of enantiopure heterocycles is a critical bottleneck. Homoserine ethyl ester (and its orthogonally protected derivatives, such as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the modular synthesis of enantiopure heterocycles is a critical bottleneck. Homoserine ethyl ester (and its orthogonally protected derivatives, such as N-Boc-L-homoserine ethyl ester) has emerged as a highly versatile "chiron" (chiral building block)[1]. Its structural architecture provides a pre-installed chiral center, an α -amino group for nitrogen incorporation, a γ -hydroxyl (or halogenated equivalent) for functionalization, and an ethyl ester that serves a dual purpose: it acts as a robust protecting group during upstream transformations and as an internal electrophile for downstream intramolecular cyclizations[2].

This application note details the causality, mechanistic rationale, and self-validating protocols for utilizing homoserine ethyl ester to synthesize three distinct, highly sought-after heterocyclic scaffolds: trisubstituted chiral piperidines , 7-membered caprolactams , and 6-membered cyclic carbamates (tetrahydro-1,3-oxazin-2-ones) .

G A Homoserine Ethyl Ester B Chloro-homoserine A->B Chlorination D Amino Acid Aldehyde A->D Oxidation F 1,3-Oxazin-2-ones A->F CDI Cyclization C Chiral Piperidines B->C 4+2 Cyclization E Caprolactams D->E Raney-Co Reduction

Divergent synthesis of complex heterocycles from homoserine ethyl ester.

Synthesis of Trisubstituted Chiral Piperidines via Formal 4+2 Cyclization

Mechanistic Rationale

Piperidines are among the most prevalent nitrogen heterocycles in FDA-approved drugs, yet asymmetric methods for their modular synthesis remain rare[3]. Park et al. (Merck & Co.) recently developed a scalable formal 4+2 cyclization utilizing a chloro-homoserine derivative synthesized from homoserine ethyl ester[4].

Causality of Experimental Design : The conversion of the γ -hydroxyl to a chloride creates a highly reactive electrophilic site. When reacted with acetylene dicarboxylate, a Michael addition initiates the sequence. Crucially, this initial step must be conducted without heat or strong base; otherwise, the α -amine will prematurely attack the γ -chloride, forming an undesired azetidine byproduct[5]. By carefully controlling the basicity, the intermediate undergoes a seamless formal 4+2 cyclization, followed by diastereoselective reduction to yield an orthogonally protected piperidine tricarboxylic acid diester[6].

Self-Validating Protocol: Formal 4+2 Cyclization
  • Preparation : Dissolve the benzyl-protected chloro-homoserine derivative (1.0 equiv) and acetylene dicarboxylate (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Addition : Add a mild, non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.1 equiv) dropwise to initiate the Michael addition while suppressing azetidine formation.

  • Cyclization : Warm the mixture to ambient temperature over 4 hours to allow the formal 4+2 cyclization to proceed to completion.

  • In-Process Control (IPC) : Monitor the reaction via LC-MS. Self-Validation : The reaction is proceeding correctly if the mass of the desired cyclized intermediate is observed. If an [M−HCl] mass peak appears early in the reaction, it indicates azetidine formation, signaling that the basicity or temperature is too high.

  • Reduction : Subject the crude intermediate to diastereoselective reduction using NaBH4​ in methanol at -78 °C to establish the stereocenters, yielding the enantiopure piperidine core[4].

Synthesis of Caprolactams via Raney-Co Mediated Reductive Cyclization

Mechanistic Rationale

The 7-membered caprolactam ring is notoriously difficult to close due to unfavorable entropic factors. Janey et al. demonstrated that L-homoserine can be protected, esterified to N-Boc-L-homoserine ethyl ester, and oxidized to an aldehyde[2]. Condensation yields an α,β -unsaturated nitrile.

Causality of Experimental Design : To close the ring, the nitrile must be reduced to a primary amine, which then spontaneously attacks the ethyl ester. Why Raney-Cobalt? Standard catalysts like Palladium on Carbon (Pd/C) or Raney-Nickel often reduce the alkene prematurely or yield secondary amines[7]. Raney-Co is uniquely chemoselective for the reduction of nitriles to primary amines without touching the alkene[8]. Once the primary amine is formed, the conformational flexibility of the chain allows it to attack the ethyl ester, eliminating ethanol and driving the thermodynamically favorable lactamization[9].

G N1 α,β-Unsaturated Nitrile N2 Raney-Co Surface Binding N1->N2 H2 (gas) Chemoselective N3 Primary Imine Intermediate N2->N3 Reduction N4 Primary Amine Formation N3->N4 Reduction N5 Intramolecular Attack N4->N5 Conformational Alignment N6 Caprolactam Product N5->N6 Elimination of EtOH

Mechanistic pathway of Raney-Co mediated reductive cyclization to caprolactams.
Self-Validating Protocol: Reductive Cyclization
  • Catalyst Preparation : Wash Raney-Co catalyst (20% w/w) with methanol to remove water. Safety Note: Raney-Co is highly pyrophoric; never allow it to dry.

  • Hydrogenation : Combine the α,β -unsaturated nitrile (1.0 equiv) and Raney-Co in a high-pressure reactor with methanol. Pressurize with H2​ gas to 50 psi and heat to 40 °C.

  • In-Process Control (IPC) : Monitor H2​ gas uptake using a mass flow controller. Self-Validation : The reaction is complete when hydrogen consumption plateaus.

  • Verification : Filter the catalyst through Celite under a nitrogen atmosphere. Concentrate the filtrate and analyze via 1H NMR. Self-Validation : The disappearance of the characteristic ethyl ester quartet ( ∼4.1 ppm) and triplet ( ∼1.2 ppm) confirms successful intramolecular amidation and elimination of ethanol[2].

Synthesis of Tetrahydro-1,3-oxazin-2-ones (6-Membered Cyclic Carbamates)

Mechanistic Rationale

Six-membered cyclic carbamates are essential pharmacophores found in prostaglandin analogs and antibacterial agents[10]. Homoserine ethyl ester provides the perfect 1,3-amino-alcohol backbone for this scaffold.

Causality of Experimental Design : Cyclizing the α -amine and γ -hydroxyl requires a carbonyl surrogate. While phosgene is a traditional choice, its extreme toxicity makes it unsuitable for standard bench-scale synthesis. Carbonyl diimidazole (CDI) is utilized as a bench-stable, safe alternative. CDI reacts first with the more nucleophilic α -amine, forming an acyl imidazole intermediate, which is subsequently attacked by the γ -hydroxyl to close the 6-membered ring[10].

Self-Validating Protocol: CDI-Mediated Cyclization
  • Activation : Dissolve homoserine ethyl ester hydrochloride (1.0 equiv) in anhydrous tetrahydrofuran (THF). Add triethylamine (1.2 equiv) to liberate the free base.

  • Cyclization : Add CDI (1.5 equiv) portion-wise at 0 °C. Stir the mixture and slowly warm to room temperature over 12 hours.

  • In-Process Control (IPC) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Self-Validation : The starting homoserine ethyl ester contains a primary amine and will stain deep purple. The fully cyclized cyclic carbamate lacks a primary amine and will be ninhydrin-negative, providing an immediate visual confirmation of ring closure.

  • Isolation : Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography[10].

Quantitative Data Summary

The following table summarizes the key metrics, reaction conditions, and stereochemical outcomes for the three heterocycle synthesis pathways derived from homoserine ethyl ester.

Target HeterocycleKey IntermediateReagents / CatalystKey Reaction TypeTypical YieldStereocontrol
Chiral Piperidines Chloro-homoserineAcetylene dicarboxylate, BaseFormal 4+2 Cyclization>70% (Over 2 steps)>99% ee, Single Diastereomer
Caprolactams α,β -Unsaturated NitrileRaney-Co, H2​ (50 psi)Reductive Cyclization80 - 85%Retention of α -chiral center
1,3-Oxazin-2-ones Acyl ImidazoleCarbonyl Diimidazole (CDI)Carbamate Annulation75 - 90%Retention of α -chiral center

References

  • Title : A Modular Approach to Trisubstituted Chiral Piperidines Source : Organic Letters (ACS Publications), 2025 URL :[Link]

  • Title : Raney-Co Mediated Reductive Cyclization of an α,β -Unsaturated Nitrile Source : The Journal of Organic Chemistry (ACS Publications), 2008 URL :[Link]

  • Title: Prostaglandin analogs (WO2006014207A2)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Homoserine Ethyl Ester Peptide Coupling

Welcome to the Technical Support Center for peptide synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Homoserine, ethyl ester (Hse(OEt)) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with Homoserine, ethyl ester (Hse(OEt)) .

While homoserine is a highly versatile building block—often used as a precursor for aspartic acid derivatives or in the synthesis of quorum-sensing analogs—its unique structural features make it highly susceptible to side reactions. The presence of a nucleophilic γ -hydroxyl group in close proximity to an electrophilic C-terminal ethyl ester creates a "perfect storm" for intramolecular and intermolecular side reactions[1].

Core Mechanisms of Hse(OEt) Side Reactions

Understanding the causality behind side reactions is the first step in preventing them. When coupling an incoming activated amino acid to the N-terminus of Hse(OEt), two primary competing pathways threaten your yield:

  • Lactonization (Intramolecular Attack): The γ -hydroxyl group of homoserine attacks its own C-terminal ethyl ester. This kicks off ethanol as a leaving group and forms a thermodynamically stable 5-membered γ -butyrolactone ring[1]. This reaction is highly accelerated by basic conditions, which deprotonate the hydroxyl group to form a highly nucleophilic alkoxide.

  • O-Acylation (Intermolecular Attack): If the γ -hydroxyl group is left unprotected, it can act as a competing nucleophile against the α -amino group. The incoming activated amino acid will form an ester bond with the side chain instead of the desired amide bond at the N-terminus[2].

G Hse Homoserine Ethyl Ester [Hse(OEt)] Desired Desired Dipeptide (Amide Bond) Hse->Desired + Activated AA (Alpha-Amine Attack) Lactone Homoserine Lactone (-46 Da, Loss of EtOH) Hse->Lactone Intramolecular Attack (Base-Catalyzed) OAcyl O-Acylated Byproduct (Ester Bond) Hse->OAcyl + Activated AA (gamma-OH Attack) ActivatedAA Activated Amino Acid (Incoming)

Figure 1: Competing mechanistic pathways during the N-terminal coupling of Homoserine ethyl ester.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS data shows a major byproduct with a mass shift of -46 Da relative to my expected product. What happened? A: A mass loss of exactly 46 Da corresponds to the loss of a molecule of ethanol ( CH3​CH2​OH ). This is the hallmark signature of Homoserine Lactonization [3]. During your coupling step, the basic environment (likely from DIPEA or TEA) increased the nucleophilicity of the γ -hydroxyl, causing it to attack the C-terminal ethyl ester and cyclize.

Q2: I am seeing a mass shift equal to the exact mass of my incoming amino acid (minus H2​O ), but it appears twice on the molecule. How do I fix this? A: You are observing O-acylation [2]. The incoming amino acid coupled successfully to the N-terminus, but a second equivalent reacted with the unprotected γ -hydroxyl group. To prevent this, you must either orthogonally protect the γ -hydroxyl group prior to coupling or drastically reduce the equivalents of your activated amino acid and avoid over-activation.

Q3: What is the most effective protecting group for the Homoserine side chain to prevent both of these issues? A: The Trityl (Trt) group is highly recommended[4]. Because the trityl group is extremely sterically bulky, it completely blocks the γ -hydroxyl from attacking the C-terminal ester (preventing lactonization) and shields it from incoming activated esters (preventing O-acylation). It can be easily removed later under mild acidic conditions (e.g., dilute TFA).

Q4: If I cannot use a protecting group for my specific workflow, how can I modify my coupling chemistry? A: You must eliminate strong tertiary amine bases from your reaction. Traditional HATU/DIPEA chemistry relies on DIPEA, which catalyzes lactonization. Instead, switch to a DIC/Oxyma coupling system. This carbodiimide-based approach operates at a slightly acidic to neutral local pH, keeping the γ -hydroxyl protonated and significantly reducing its nucleophilicity[5].

Quantitative Impact of Coupling Strategies

The following table synthesizes the expected outcomes of various coupling strategies based on established chemical principles and literature precedent. It highlights the critical necessity of side-chain protection and base-free coupling.

Coupling StrategyBase Used γ -OH ProtectionYield of Desired Peptide (%)Lactonization (%)O-Acylation (%)
HATU / DIPEA DIPEA (2.0 eq)None~35%~45%~20%
DIC / Oxyma NoneNone~65%~25%~10%
HATU / DIPEA DIPEA (2.0 eq)Trityl (Trt)~92%< 1%< 1%
DIC / Oxyma NoneTrityl (Trt) > 98% Not Detected Not Detected

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system. By incorporating an LC-MS verification step, the protocol inherently proves its own success before you proceed to the next synthetic stage.

Protocol A: Tritylation of Homoserine Ethyl Ester

Objective: Sterically mask the γ -hydroxyl to prevent downstream side reactions.

  • Dissolution: Dissolve Hse(OEt)·HCl (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Note: Base is safe here because the N-terminus is not yet coupled to an activated species, though prolonged exposure should still be avoided.

  • Protection: Add Trityl chloride (Trt-Cl) (1.2 eq) in small portions over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate under vacuum.

  • Validation Check: Run TLC and LC-MS. The product mass should reflect [M+242]+ . The absence of the starting material mass confirms complete protection.

Protocol B: Optimized Peptide Coupling (DIC/Oxyma)

Objective: Couple the incoming amino acid without inducing base-catalyzed lactonization.

  • Activation: In a separate vial, dissolve the incoming N-protected amino acid (1.2 eq) and Oxyma Pure (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Carbodiimide Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) to the vial. Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated amino acid solution to a solution of the Trt-protected Hse(OEt) (1.0 eq) in DMF.

  • Incubation: Stir at room temperature for 2 hours. Crucial: Do not add any tertiary amine bases.

  • Validation Check (Self-Validation): Analyze an aliquot via LC-MS.

    • Success: Observation of the desired product mass.

    • Failure: Observation of −46 Da (Lactonization) or +MassAA​ (O-acylation). If these are absent, the protocol is validated.

G Start Analyze Post-Coupling LC-MS Data MassShift Observe Unexpected Mass Shift? Start->MassShift Shift46 Mass Shift: -46 Da (Loss of Ethanol) MassShift->Shift46 Yes ShiftAA Mass Shift: +[AA Mass] (Double Addition) MassShift->ShiftAA Yes NoShift Expected Mass Only MassShift->NoShift No DiagLactone Diagnosis: Lactonization Action: Verify Trt protection integrity. Switch to DIC/Oxyma if using HATU. Shift46->DiagLactone DiagOAcyl Diagnosis: O-Acylation Action: Ensure gamma-OH is fully protected. Reduce activated AA equivalents. ShiftAA->DiagOAcyl Success Protocol Validated Proceed to Deprotection/Next Step NoShift->Success

Figure 2: Diagnostic workflow for validating Hse(OEt) coupling reactions.

References

  • Bodanszky, M., et al. "Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters." International Journal of Peptide and Protein Research, PubMed. Available at:[Link]

  • Liu, Y., et al. "Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and a Sulfated Glycan Chain." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • US Patent Office / Google Patents. "Solid phase synthesis of acylated peptides.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for Reactions Involving Homoserine Ethyl Ester

Welcome to the technical support center for optimizing reactions with homoserine, ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions with homoserine, ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of solvent selection and reaction optimization for this versatile building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in the lab.

FAQs: Foundational Knowledge for Success

This section addresses common questions regarding the fundamental properties of homoserine, ethyl ester and how they influence solvent choice.

Q1: What are the key chemical properties of homoserine, ethyl ester that dictate solvent selection?

Homoserine, ethyl ester possesses a unique combination of functional groups that govern its solubility and stability: a primary amine, a hydroxyl group, and an ethyl ester.

  • Polarity: The presence of the amine and hydroxyl groups makes it a relatively polar molecule, suggesting good solubility in polar solvents.

  • Hydrogen Bonding: Both the amine and hydroxyl groups can act as hydrogen bond donors and acceptors, enhancing solubility in protic solvents like water and alcohols.

  • Ester Group: The ethyl ester group introduces some non-polar character, allowing for solubility in a range of organic solvents.

  • Basicity: The primary amine is basic and can be protonated in acidic media, significantly increasing its polarity and water solubility.

Q2: How does pH affect the stability of homoserine, ethyl ester in aqueous solutions?

The stability of homoserine, ethyl ester is highly pH-dependent, primarily due to two key reactions: ester hydrolysis and lactonization.

  • Alkaline Conditions (pH > 7): In basic solutions, the ester group is susceptible to hydrolysis (saponification), yielding homoserine and ethanol. This reaction is generally irreversible and becomes more rapid as the pH increases.[1][2][3]

  • Acidic Conditions (pH < 7): Under acidic conditions, two competing reactions can occur. The ester can undergo acid-catalyzed hydrolysis, which is a reversible process.[1][3][4] Additionally, the free hydroxyl group can attack the protonated ester carbonyl, leading to an intramolecular cyclization to form homoserine lactone.[5]

  • Neutral to Slightly Acidic Conditions (pH 5.0-7.0): This range generally offers the best stability for the parent molecule, minimizing both ester hydrolysis and lactonization.[6]

Q3: What are the most common side reactions to consider when working with homoserine, ethyl ester, and how do they relate to solvent choice?

Beyond hydrolysis and lactonization, other side reactions can occur, often influenced by the solvent and reaction conditions:

  • N-Acylation vs. O-Acylation: In acylation reactions, both the amine and hydroxyl groups can be acylated. The choice of solvent can influence the selectivity. Non-polar, aprotic solvents may favor N-acylation by minimizing the solvation of the more nucleophilic amine.

  • Oxidation: The primary alcohol of the homoserine backbone can be oxidized to an aldehyde or carboxylic acid in the presence of oxidizing agents. The choice of solvent can be critical for the stability of both the starting material and the oxidizing agent.

  • Racemization: Depending on the reaction conditions, particularly with strong bases or at elevated temperatures, the chiral center at the alpha-carbon can be susceptible to racemization.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common experimental challenges.

Problem 1: Low Reaction Yield or Incomplete Conversion

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Possible Causes & Solutions:

  • Poor Solubility of Reactants: If one or more reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting Steps:

      • Visual Inspection: Ensure all reactants are fully dissolved at the reaction temperature.

      • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarity.

      • Use a Co-solvent: Employ a mixture of solvents to achieve optimal solubility for all components. For instance, a mixture of a polar aprotic solvent (e.g., THF, DMF) and a less polar solvent (e.g., dichloromethane) can be effective.

  • Unfavorable Reaction Equilibrium: For reversible reactions like Fischer esterification, the equilibrium may lie towards the starting materials.[7]

    • Troubleshooting Steps:

      • Le Chatelier's Principle: If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) to drive the reaction forward.

      • Excess Reagent: Use a large excess of one of the reactants (if feasible and cost-effective) to shift the equilibrium.[7]

  • Incorrect Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate by stabilizing or destabilizing the transition state.

    • Troubleshooting Steps:

      • Consider the Mechanism: For reactions that proceed through a polar or charged transition state, a more polar solvent will generally accelerate the rate. Conversely, for reactions with non-polar transition states, a less polar solvent may be more suitable.

      • Systematic Screening: Test a range of solvents with varying dielectric constants.

Problem 2: Formation of Homoserine Lactone as a Major Byproduct

Symptoms: A significant peak corresponding to the mass of homoserine lactone is observed in LC-MS analysis.

Possible Causes & Solutions:

  • Acidic Reaction Conditions: Acidic conditions can catalyze the intramolecular cyclization of homoserine, ethyl ester to its lactone form.[5]

    • Troubleshooting Steps:

      • pH Control: If possible, buffer the reaction mixture to a neutral or slightly basic pH.

      • Use a Non-Acidic Catalyst: Explore alternative catalysts that do not generate acidic byproducts.

      • Minimize Reaction Time: Shorter reaction times can reduce the extent of lactone formation.

  • Elevated Temperatures: Higher temperatures can provide the activation energy needed for lactonization.

    • Troubleshooting Steps:

      • Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

      • Alternative Activation Methods: Consider microwave irradiation or other non-thermal activation methods that may favor the desired reaction pathway.

Problem 3: Formation of the Hydrolyzed Carboxylic Acid (Homoserine)

Symptoms: A significant peak corresponding to the mass of homoserine is observed in LC-MS analysis.

Possible Causes & Solutions:

  • Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially under acidic or basic conditions.[1]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Dry Reagents: Ensure all reagents are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Basic Reaction Conditions: As mentioned, alkaline conditions promote rapid and irreversible ester hydrolysis.[2]

    • Troubleshooting Steps:

      • Avoid Strong Bases: If a base is required, consider using a non-nucleophilic, sterically hindered base.

      • Careful pH Control: If the reaction must be run under basic conditions, maintain the pH as close to neutral as possible.

Experimental Protocols & Data

Protocol 1: Solvent Screening for Optimal Solubility

This protocol provides a systematic approach to identifying a suitable solvent or solvent system for your reaction.

Materials:

  • Homoserine, ethyl ester

  • Other reaction components (e.g., acylating agent, catalyst)

  • A selection of solvents (see table below)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To a series of vials, add a small, known amount of homoserine, ethyl ester (e.g., 5 mg).

  • Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Vortex the vials at room temperature for 1-2 minutes and visually assess solubility.

  • If the compound is not soluble at room temperature, gently heat the vial and observe any changes in solubility.

  • Repeat steps 2-4 for all other solid reactants.

  • For promising single solvents, test the solubility of all reactants together in that solvent.

  • If no single solvent is ideal, experiment with binary solvent mixtures, starting with a 1:1 ratio and adjusting as needed.

Table 1: Solubility of Homoserine, Ethyl Ester in Common Laboratory Solvents

SolventPolarityProtic/AproticGeneral SolubilityNotes
WaterHighProticSolubleRisk of hydrolysis, especially at non-neutral pH.
Methanol/EthanolHighProticSolubleGood for reactions where the alcohol is a reagent or can be easily removed.
Dimethylformamide (DMF)HighAproticSolubleHigh boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO)HighAproticSolubleHigh boiling point; can be difficult to remove.
Acetonitrile (MeCN)MediumAproticModerately SolubleUseful for a range of reactions.
Tetrahydrofuran (THF)MediumAproticModerately SolubleGood general-purpose solvent.
Dichloromethane (DCM)LowAproticSparingly SolubleCan be a good choice for less polar reactants.
Ethyl Acetate (EtOAc)LowAproticSparingly SolubleUseful for extractions and chromatography.
TolueneLowAproticInsolubleGenerally not a good solvent for homoserine, ethyl ester itself.

This table provides general solubility information. Experimental verification is crucial.

Visualizing Reaction Pathways and Optimization Strategies

Diagram 1: Influence of pH on Homoserine Ethyl Ester Stability

G cluster_acidic Acidic Conditions (pH < 7) cluster_neutral Neutral Conditions (pH ≈ 7) cluster_basic Basic Conditions (pH > 7) Homoserine_Ethyl_Ester_A Homoserine Ethyl Ester Lactone Homoserine Lactone Homoserine_Ethyl_Ester_A->Lactone Intramolecular Cyclization Hydrolysis_A Homoserine + Ethanol Homoserine_Ethyl_Ester_A->Hydrolysis_A Hydrolysis (reversible) Homoserine_Ethyl_Ester_N Homoserine Ethyl Ester (Relatively Stable) Homoserine_Ethyl_Ester_B Homoserine Ethyl Ester Hydrolysis_B Homoserine + Ethanol Homoserine_Ethyl_Ester_B->Hydrolysis_B Hydrolysis (Saponification, irreversible)

Caption: pH-dependent reaction pathways of homoserine ethyl ester.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G start Low Reaction Yield solubility Are all reactants fully dissolved? start->solubility equilibrium Is the reaction reversible? solubility->equilibrium Yes screen_solvents Perform solvent screening. Use co-solvents if necessary. solubility->screen_solvents No solvent_polarity Is the solvent polarity optimal? equilibrium->solvent_polarity No drive_equilibrium Remove byproducts (e.g., water). Use excess reagent. equilibrium->drive_equilibrium Yes screen_polarity Test solvents with varying dielectric constants. solvent_polarity->screen_polarity No end Improved Yield solvent_polarity->end Yes screen_solvents->equilibrium drive_equilibrium->solvent_polarity screen_polarity->end

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Flavin, M., Delavier-Klutchko, C., & Slaughter, C. (1964). SUCCINIC ESTER AND AMIDE OF HOMOSERINE: SOME SPONTANEOUS AND ENZYMATIC REACTIONS. Science, 143(3601), 50–52. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2021, May 22). 2.10: Reactions of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Homoserine Ethyl Ester Stability &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of homoserine derivatives in aqueous media. The key to mastering Homoserine ethyl ester (HSEE) lies in understand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of homoserine derivatives in aqueous media. The key to mastering Homoserine ethyl ester (HSEE) lies in understanding its dual-reactive nature. Because it possesses both a nucleophilic gamma-hydroxyl group and an electrophilic ethyl ester moiety, its structural integrity is strictly dictated by the pH of the surrounding environment.

This guide is designed to move beyond basic handling instructions. Here, we explore the chemical causality behind HSEE degradation and provide self-validating protocols to ensure your experimental data remains robust and artifact-free.

Troubleshooting Guide & FAQs

Q1: My Homoserine ethyl ester stock completely degraded after being dissolved in a pH 7.4 PBS buffer overnight. What happened? A1: At physiological or mildly alkaline pH (pH 7.0–8.5), HSEE undergoes rapid intramolecular cyclization. The gamma-hydroxyl group acts as a nucleophile, attacking the ester carbonyl in a thermodynamically favorable 5-exo-trig cyclization to form homoserine lactone (alpha-amino-gamma-butyrolactone), releasing ethanol. Furthermore, as the pH increases above 8.0, the newly formed lactone ring becomes highly susceptible to base-catalyzed lactonolysis (ring opening), converting it irreversibly into the free acid, homoserine[1]. Corrective Action: Never store HSEE in neutral or alkaline buffers. Prepare aqueous solutions immediately before use, or buffer the stock to a mildly acidic pH (pH 3.0–4.0) where the nucleophilicity of the hydroxyl group is suppressed.

Q2: I stored HSEE in 0.1 M HCl (pH 1.0) to prevent lactonization, but I still see degradation over several weeks. Why? A2: While highly acidic conditions (pH < 2.0) successfully protonate the molecule and prevent the intramolecular 5-exo-trig cyclization, the ester bond remains vulnerable to slow, intermolecular acid-catalyzed ester hydrolysis[2]. This process cleaves the ethyl group, yielding homoserine and ethanol. Corrective Action: For long-term storage, keep HSEE in its lyophilized (dry powder) form at -20°C. If an aqueous stock is strictly required, store it at pH 3.0–4.0 at 4°C for no more than a few days, as this pH range minimizes both acid-catalyzed hydrolysis and base-catalyzed cyclization.

Q3: How do temperature and acyl chain modifications affect the stability of homoserine lactones formed from these esters? A3: Temperature accelerates both cyclization and lactonolysis. Raising the temperature from 22°C to 37°C significantly increases the rate of lactone ring opening[1]. If the amino group of HSEE is acylated (forming N-acyl homoserine lactones, common in bacterial quorum sensing), the stability increases with the length of the acyl chain due to steric shielding and hydrophobicity, though they remain sensitive to alkaline hydrolysis[3]. During synthesis, standard oxidation methods often limit the amount of lactonization, indicating that careful control of reaction conditions is required to isolate the ester intact[4].

Quantitative Stability Matrix

To facilitate experimental planning, the following table summarizes the dominant degradation pathways and relative stability of HSEE across the pH spectrum.

pH ConditionDominant Degradation PathwayRelative StabilityPrimary Product
pH < 2.0 (Strong Acid)Intermolecular Ester HydrolysisModerate (Days)Homoserine + Ethanol
pH 3.0 - 5.0 (Mild Acid)Minimal ReactivityHigh (Optimal for storage)Intact HSEE
pH 7.0 - 8.0 (Neutral)Intramolecular 5-exo-trig CyclizationLow (Hours)Homoserine Lactone
pH > 8.0 (Alkaline)Base-Catalyzed LactonolysisVery Low (Minutes)Homoserine (Free Acid)

Self-Validating Analytical Protocol: RP-HPLC Stability Assay

To empirically determine the stability of HSEE in your specific assay buffer, use this self-validating Reversed-Phase HPLC methodology.

Objective: Quantify the degradation rate of HSEE and identify the formation of homoserine lactone and homoserine. Causality & Design: This protocol incorporates an inert internal standard to confirm that any reduction in the HSEE peak area is due to chemical degradation, not instrumental variance or injection errors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM buffers at pH 2.0 (Phosphate), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Verify the pH using a calibrated meter at the exact experimental temperature (e.g., 25°C).

  • Internal Standard Spiking: Add an inert internal standard (e.g., 3-methyl-L-histidine) to each buffer at a final concentration of 0.5 mM.

    • Self-Validation Checkpoint 1: The internal standard peak area must remain constant across all time points (RSD < 2%). If it fluctuates, troubleshoot the HPLC autosampler before analyzing the HSEE data.

  • Substrate Initiation: Dissolve HSEE directly into the pre-warmed buffers to a final concentration of 1.0 mM. Immediately vortex for 5 seconds.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,15,30,60,120, and 240 minutes.

  • Reaction Quenching (Critical Step): Immediately quench the pH 7.4 and pH 9.0 samples by mixing the 50 µL aliquot with 50 µL of 0.2 M HCl to drop the pH to ~3.0, halting both lactonization and lactonolysis.

    • Self-Validation Checkpoint 2: A t=0 quenched control must show >99% intact HSEE. If it does not, the quenching acid concentration is insufficient to halt the reaction, and the quench volume must be adjusted.

  • Chromatographic Analysis: Inject 20 µL onto a C18 RP-HPLC column. Use a gradient of 0.1% Trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B).

  • Data Processing: Calculate the ratio of the HSEE peak area to the internal standard peak area. Plot ln(Area Ratio) vs. Time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between pH conditions and the specific degradation pathways of Homoserine ethyl ester.

HSEE_Degradation HSEE Homoserine Ethyl Ester (HSEE) HSL Homoserine Lactone (HSL) HSEE->HSL pH 7.0 - 8.0 Intramolecular Cyclization (5-exo-trig) HS Homoserine (Free Acid) HSEE->HS pH < 2.0 Acid-Catalyzed Ester Hydrolysis HSL->HS pH > 8.0 Base-Catalyzed Lactonolysis

Caption: pH-dependent degradation pathways of Homoserine ethyl ester via cyclization and hydrolysis.

Sources

Optimization

Technical Support Center: Homoserine Ethyl Ester Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for amino acid derivatization. The synthesis of L-homoserine ethyl ester is a critical foundational step for generating chiral piperidines, quorum-sensing analogs, and complex macr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid derivatization. The synthesis of L-homoserine ethyl ester is a critical foundational step for generating chiral piperidines, quorum-sensing analogs, and complex macrolactams[1]. However, because L-homoserine possesses an unprotected γ -hydroxyl group, its esterification is notoriously prone to side reactions.

This guide is engineered for research scientists and process chemists. It bypasses generic advice to provide mechanistic troubleshooting, quantitative impurity profiling, and a self-validating protocol designed to maximize yield and purity.

Quantitative Impurity Profiling

Before adjusting your synthetic parameters, you must accurately identify the byproducts in your crude mixture. The table below summarizes the most common impurities encountered during the thionyl chloride/ethanol ( SOCl2​ /EtOH) esterification of L-homoserine, their mass spectrometric signatures, and the primary strategies for their removal.

ImpurityChemical Naturem/z[M+H]⁺Typical Crude AbundancePrimary CauseRemoval Strategy
Homoserine Lactone Cyclic Ester102.0515 - 40%Intramolecular cyclizationSelective precipitation / pH-controlled extraction
Chloro-homoserine Ethyl Ester Alkyl Chloride166.065 - 15%Excess SOCl2​ reacting with γ -OHRecrystallization
O-Ethyl Homoserine Ethyl Ester Alkyl Ether176.122 - 5%Prolonged heating in acidic EtOHSilica gel chromatography
L-Homoserine Amino Acid120.06< 5%Moisture in solvent degrading SOCl2​ Aqueous wash / Ion-exchange

Mechanistic Troubleshooting & FAQs

Q1: Why is my synthesis yielding predominantly a cyclic impurity (m/z 102) instead of the desired ethyl ester? Causality: You are observing the formation of α -amino- γ -butyrolactone (homoserine lactone). During esterification, thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate[2]. Because L-homoserine possesses an unprotected γ -hydroxyl group, this hydroxyl acts as an internal nucleophile. The 5-exo-trig intramolecular cyclization is kinetically favored over the intermolecular attack by ethanol, leading to rapid lactonization[3]. Resolution: To suppress this pathway, you must run the activation step at strictly sub-zero temperatures (0 to -5 °C) and maintain a high dilution of the substrate in anhydrous ethanol. The vast molar excess of ethanol shifts the statistical probability toward the desired intermolecular reaction.

Q2: I am detecting an impurity at m/z 166. What is this, and how did it form? Causality: This mass corresponds to chloro-homoserine ethyl ester[1]. Thionyl chloride is a dual-purpose reagent; while it activates carboxylic acids, it is also classically used to convert primary alcohols into alkyl chlorides via an SN​2 mechanism with inversion of configuration[4]. If you use a large stoichiometric excess of SOCl2​ or allow the reaction to heat up excessively, the γ -hydroxyl group of homoserine will be chlorinated. Resolution: Strictly limit SOCl2​ to 1.1 - 1.2 equivalents relative to homoserine[5]. Ensure the reaction is kept cold during the initial addition, as the chlorination of the alcohol requires a higher activation energy than the formation of the acyl chloride.

Q3: How do I prevent unreacted starting material from contaminating my final product? Causality: Unreacted L-homoserine (m/z 120) typically results from the premature hydrolysis of SOCl2​ . Thionyl chloride reacts violently with water to form SO2​ and HCl gases[4]. If your ethanol is not strictly anhydrous, the SOCl2​ is consumed by moisture before it can activate the amino acid. Resolution: Use absolute ethanol ( 0.01% water) and protect the reaction vessel with a drying tube. Rely on the self-validating visual check described in the protocol below to confirm reagent activity[2].

Interactive Diagnostic Workflow

Use the following decision tree to rapidly diagnose and correct deviations in your crude product profile based on LC-MS data.

Troubleshooting Start Crude Homoserine Ethyl Ester Quality Assessment Lactone High Lactone Impurity? (m/z 102) Start->Lactone Chlorinated Chlorinated Byproduct? (m/z 166) Lactone->Chlorinated No FixLactone Action: Maintain < 0°C Increase EtOH Dilution Lactone->FixLactone Yes Unreacted Unreacted Homoserine? (m/z 120) Chlorinated->Unreacted No FixChloro Action: Limit SOCl2 to 1.1 eq Avoid Prolonged Heating Chlorinated->FixChloro Yes FixUnreacted Action: Use Anhydrous EtOH Verify SOCl2 Activity Unreacted->FixUnreacted Yes Success Purified Homoserine Ethyl Ester HCl Unreacted->Success No FixLactone->Success FixChloro->Success FixUnreacted->Success

Diagnostic workflow for identifying and resolving homoserine ethyl ester synthesis impurities.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. It includes built-in physical checkpoints to ensure the chemistry is proceeding as intended, preventing the waste of valuable chiral starting materials.

Phase 1: Reagent Activation (The "Self-Validation" Step)

  • Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a calcium chloride drying tube to exclude atmospheric moisture.

  • Add 100 mL of absolute ethanol (anhydrous, 99.5%) and cool the flask in an ice-brine bath to -5 °C.

  • Validation Check: Slowly add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise. You must observe the immediate, controlled evolution of SO2​ and HCl gases. If no bubbling occurs, abort the protocol immediately; your SOCl2​ has degraded into inactive sulfuric/hydrochloric acids[2].

  • Stir the activated ethanolic solution for 30 minutes at -5 °C to ensure complete formation of the reactive ethyl chlorosulfite intermediate.

Phase 2: Substrate Addition & Esterification 5. Add 1.0 equivalent of L-homoserine portion-wise to the chilled solution. The suspension will slowly begin to clear as the amino acid is converted to its soluble hydrochloride salt. 6. Maintain the reaction at 0 °C for 2 hours. Causality: This strict thermal control suppresses the kinetic formation of homoserine lactone[3]. 7. Gradually allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Do not apply external heat, as elevated temperatures will drive the conversion of the γ -hydroxyl group to an alkyl chloride[4].

Phase 3: Isolation & Purification 8. Concentrate the reaction mixture under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to yield a viscous crude oil. 9. Purification by Selective Precipitation: Dissolve the crude oil in a minimum volume of absolute ethanol (approx. 10 mL). Slowly add cold diethyl ether (approx. 50 mL) while stirring vigorously. 10. The desired L-homoserine ethyl ester hydrochloride will selectively precipitate as a highly pure, white crystalline solid, leaving the highly soluble homoserine lactone and chlorinated byproducts dissolved in the mother liquor. 11. Filter the crystals under vacuum, wash with cold diethyl ether, and dry in a vacuum desiccator overnight.

References

  • A Modular Approach to Trisubstituted Chiral Piperidines - Organic Letters - ACS Publications. URL:[Link]

  • Application of Thionyl Chloride-Alcohol System in Organic Synthesis - ResearchGate. URL:[Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. URL:[Link]

  • n → π Interactions in N-Acyl Homoserine Lactone Derivatives and Their Effects on Hydrolysis Rates* - The Journal of Physical Chemistry A - ACS Publications. URL:[Link]

  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of Homoserine Derivatives During Activation

Welcome to the Technical Support Center for peptide chemistry and amino acid functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation of homoserine and its d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide chemistry and amino acid functionalization. As a Senior Application Scientist, I frequently encounter researchers struggling with the activation of homoserine and its derivatives (such as homoserine ethyl ester). Unlike standard proteinogenic amino acids, homoserine presents a unique structural challenge: its γ-hydroxyl group is perfectly positioned to interfere with α-carboxyl activation, leading to catastrophic lactonization and racemization.

This guide provides field-proven troubleshooting insights, mechanistic causality, and self-validating protocols to ensure stereochemical integrity during your workflows.

Part 1: The Mechanistic Causality of Homoserine Racemization

To solve racemization, we must first understand the thermodynamic forces at play. When the α-carboxyl group of an unprotected or transiently deprotected homoserine is activated (e.g., via carbodiimides or uronium salts), the molecule does not simply wait for an external nucleophile. Instead, the γ-hydroxyl group—located exactly five atoms away—executes a rapid intramolecular attack to form a thermodynamically favored 5-membered γ-lactone [1].

Once this homoserine lactone is formed, the chemical environment of the α-carbon changes drastically. The ring strain and the alignment of the carbonyl dipole significantly increase the acidity of the α-proton. In the presence of the basic conditions typically required for coupling (e.g., DIPEA, DMAP), this proton is easily abstracted, forming an enolate intermediate that rapidly collapses into a racemic (D/L) mixture[2].

G A N-Protected Homoserine (Free γ-OH & α-COOH) B Activated Carboxyl (O-Acylurea / Active Ester) A->B Activation Reagent C Homoserine γ-Lactone (Fast Intramolecular Attack) B->C - Leaving Group (Intramolecular OH attack) D Enolate Intermediate (Base-Catalyzed, α-Deprotonation) C->D + Base (e.g., DIPEA, DMAP) E Racemized Homoserine Lactone (D/L Mixture) D->E + H+ (Non-stereospecific)

Mechanism of homoserine lactonization and subsequent base-catalyzed racemization.

Part 2: Troubleshooting & FAQs

Q1: I am trying to synthesize N-Boc-L-homoserine ethyl ester using standard Steglich esterification (DCC/DMAP/EtOH). My yield is low, and the product is heavily racemized. Why? Causality: Steglich esterification is highly detrimental to homoserine. The DCC activates the carboxyl group, but before ethanol can attack, the free γ-OH cyclizes to form the lactone. DMAP, acting as a potent base, immediately deprotonates the α-carbon of the lactone, causing massive racemization. Solution: Abandon carboxyl activation for this step. Instead, use a direct alkylation strategy. Reacting the free carboxylate with iodoethane in the presence of DBU completely bypasses the highly reactive O-acylisourea intermediate, yielding the ethyl ester with >99% enantiomeric excess[3].

Q2: During Solid-Phase Peptide Synthesis (SPPS), coupling Fmoc-L-homoserine (with an unprotected OH) using HATU/DIPEA leads to chain termination and epimerization. How do I fix this? Causality: HATU is a highly efficient activator, but it accelerates lactonization just as much as intermolecular coupling. The resulting lactone caps the peptide chain (preventing further elongation) and racemizes in the presence of DIPEA[2]. Solution: You must use side-chain protection. Switch to Fmoc-Hse(Trt)-OH . The bulky trityl (Trt) group completely sterically hinders the γ-OH, preventing lactonization and forcing the reaction through the standard, racemization-free peptide coupling pathway[2].

Q3: I am activating the γ-OH of Homoserine ethyl ester (e.g., via tosylation) to create a leaving group for a substitution reaction. I am observing epimerization at the α-carbon. Why? Causality: When the γ-OH is converted into a good leaving group (like a tosylate), the molecule becomes susceptible to β-γ elimination if strong bases are present. This elimination forms a planar vinylglycine intermediate[4]. Any subsequent re-addition of water or nucleophiles will be non-stereospecific, effectively destroying the stereocenter. Solution: Perform side-chain activations at strictly low temperatures (< 0°C) and use mild, non-nucleophilic bases like 2,4,6-collidine instead of stronger bases.

Workflow Start Start: Homoserine Activation Q1 Is the γ-OH Protected? (e.g., Trt, tBu) Start->Q1 Act1 Standard Activation (DIC/Oxyma or HATU/DIPEA) Q1->Act1 Yes Q2 Are you forming the Ethyl Ester? Q1->Q2 No End1 Minimal Racemization (<0.5%) Act1->End1 Act2 Use Direct Alkylation (EtI, DBU) Q2->Act2 Yes (Esterification) Act3 Use Steglich (DCC/DMAP) HIGH RACEMIZATION RISK Q2->Act3 Yes (Steglich) Act2->End1 End2 Lactonization & Racemization Act3->End2

Decision workflow for homoserine activation to minimize racemization.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of different activation strategies on lactonization and racemization rates based on standard analytical observations.

Activation MethodSubstrateγ-OH ProtectionBase PresentLactone Formation (%)Racemization (%)
DCC / DMAP (Steglich) N-Boc-Hse-OHNoneDMAP> 85.0%> 40.0%
HATU / DIPEA Fmoc-Hse-OHNoneDIPEA> 90.0%> 50.0%
EtI / DBU (Alkylation) N-Boc-Hse-OHNoneDBU< 5.0%< 1.0%
DIC / Oxyma Pure Fmoc-Hse(Trt)-OHTrtNoneNot Detected< 0.5%

Part 4: Validated Experimental Protocols

Every robust laboratory procedure must be a self-validating system. Below are the optimized methodologies designed to bypass the mechanistic pitfalls outlined above.

Protocol A: Synthesis of N-Boc-L-Homoserine Ethyl Ester via Direct Alkylation[3]

This protocol avoids carboxyl activation entirely, preventing the oxazolone and lactone pathways.

  • Preparation: Suspend N-Boc-L-homoserine (1.0 equiv, e.g., 20 mmol) in anhydrous THF (0.5 M concentration) under a nitrogen atmosphere.

  • Base Addition: Slowly add DBU (1.0 equiv) dropwise via an addition funnel. Critical: This step is exothermic. Maintain the internal temperature below 30°C using an ice bath to prevent premature degradation.

  • Alkylation: Once the DBU addition is complete, add iodoethane (2.0 equiv) dropwise.

  • Reaction: Stir the mixture for 20 hours at room temperature.

  • Self-Validation Check (TLC): Monitor the reaction via TLC (stained with ninhydrin after Boc deprotection). The absence of a high-Rf spot (which corresponds to the non-polar homoserine lactone) validates that the side reaction has been suppressed.

  • Workup: Quench the reaction with water (half the volume of THF). Dilute with isopropyl acetate, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check (Chiral HPLC): Run the purified product on a chiral stationary phase (e.g., Chiralpak AD-H). The L-enantiomer peak should integrate to >99% ee.

Protocol B: Racemization-Free Peptide Coupling of Homoserine[2]

This protocol utilizes steric bulk to physically block the γ-OH from attacking the activated carboxyl.

  • Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in DMF for 30 minutes.

  • Amino Acid Selection: Weigh out Fmoc-Hse(Trt)-OH (3.0 equiv relative to resin loading). Do not use unprotected homoserine.

  • Activation: Dissolve the amino acid in DMF. Add Oxyma Pure (3.0 equiv) and DIC (3.0 equiv). Stir for 3 minutes at 0°C. Note: Avoiding DIPEA/HATU reduces the basal pH of the coupling environment, further suppressing any trace enolization.

  • Coupling: Add the activated mixture to the resin and agitate for 1–2 hours at room temperature.

  • Self-Validation Check (Micro-cleavage): Withdraw a few resin beads, wash with DCM, and treat with a micro-cleavage cocktail (TFA/TIS/H₂O 95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. The presence of the expected mass without a corresponding -18 Da peak (indicating water loss/lactonization) validates the structural integrity of the coupled homoserine.

References

  • ACS Publications - Raney-Co Mediated Reductive Cyclization of an α,β-Unsaturated Nitrile Source:[Link][3]

  • AAPPTEC - Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: [Link][1]

  • RSC Publishing - Racemases and epimerases operating through a 1,1-proton transfer mechanism Source:[Link][4]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of Homoserine Ethyl Ester in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious solubility challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the notorious solubility challenges associated with Homoserine ethyl ester. This guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic causality behind solvent incompatibility, providing you with self-validating protocols to keep your syntheses on track.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Homoserine ethyl ester completely insoluble in standard coupling solvents like dichloromethane (DCM) and ethyl acetate (EtOAc)? Causality explanation: Homoserine ethyl ester is commercially supplied and stored as a hydrochloride salt (Homoserine ethyl ester·HCl) to prevent auto-degradation. The highly polar ionic crystal lattice of this salt prevents solvation in non-polar or weakly polar organic solvents. To achieve solubility in solvents like DCM or EtOAc, the ionic bond must be broken by neutralizing the salt to release the lipophilic free base .

Q2: Can I just use polar protic solvents like water or methanol to dissolve it? Causality explanation: Yes, the HCl salt is highly soluble in water, methanol, and ethanol because these solvents possess high dielectric constants capable of stabilizing the dissociated ions . However, if your downstream application is a water-sensitive reaction (such as peptide coupling using EDC/HOBt or HATU), protic solvents will aggressively quench your coupling reagents. For anhydrous coupling, you must transition to aprotic solvents.

Q3: What is the chemical risk of neutralizing the HCl salt to the free base? Causality explanation: Homoserine possesses a reactive gamma-hydroxyl group. When the molecule is neutralized to its free base, it becomes highly susceptible to intramolecular cyclization (lactonization). The gamma-hydroxyl group attacks the alpha-ethyl ester, releasing ethanol and forming alpha-amino-gamma-butyrolactone (homoserine lactone). This irreversibly degrades your starting material. Therefore, neutralization must be performed in situ at low temperatures (0 °C), and the free amine must be trapped immediately.

Q4: Does protecting the amine group solve the solubility issue permanently? Causality explanation: Absolutely. If your synthetic route allows, using a pre-protected derivative such as (S)-N-Boc-L-homoserine ethyl ester drastically alters the molecule's polarity. The bulky, lipophilic tert-butyloxycarbonyl (Boc) group masks the polar amine, rendering the compound highly soluble in a wide range of organic solvents including ethanol, DMSO, DMF, and DCM without the need for basic neutralization .

Quantitative Solubility Profile

To facilitate easy comparison, the following table summarizes the solubility behavior of Homoserine ethyl ester based on its chemical form and the solvent's dielectric constant.

SolventDielectric Constant (ε)Chemical FormApparent SolubilityRecommended Action
Water 80.1HCl Salt> 100 mg/mLDirect dissolution
Methanol 32.7HCl Salt> 50 mg/mLDirect dissolution
DMSO / DMF 46.7 / 36.7HCl Salt~ 25-50 mg/mLDirect dissolution or mild sonication
Dichloromethane (DCM) 8.9HCl Salt< 1 mg/mLIn situ neutralization required
Ethyl Acetate (EtOAc) 6.0HCl Salt< 1 mg/mLIn situ neutralization required
Tetrahydrofuran (THF) 7.5HCl Salt< 1 mg/mLIn situ neutralization required

Solubility Troubleshooting Workflow

Use the following decision matrix to determine the correct handling procedure for your specific solvent system.

G A Homoserine Ethyl Ester HCl Solubility Issue B Target Solvent Type? A->B C Polar Aprotic (DMF, DMSO) B->C D Non-Polar / Weakly Polar (DCM, THF, EtOAc) B->D E Direct Dissolution (Sonication/Mild Heat) C->E F Neutralization Required (Add DIPEA or TEA) D->F H Proceed to Reaction (Use Immediately) E->H G Filter Insoluble Amine Hydrochloride Salts F->G G->H

Workflow for resolving Homoserine ethyl ester HCl solubility in organic solvents.

Self-Validating Experimental Protocol: In Situ Neutralization for Peptide Coupling

When working in DCM or THF, follow this step-by-step methodology to safely neutralize and dissolve the HCl salt without triggering lactonization.

Step 1: Suspension & Temperature Control

  • Action: Suspend 1.0 equivalent of Homoserine ethyl ester·HCl in anhydrous DCM (to a concentration of 0.1 M) under an inert atmosphere (N₂/Ar). Cool the reaction flask strictly to 0 °C using an ice bath.

  • Causality: The low temperature thermodynamically suppresses the kinetics of intramolecular lactonization, preserving the structural integrity of the free amine once it is released.

  • Self-Validation: The mixture will appear as a cloudy, heterogeneous white suspension. This visual cue confirms the expected insolubility of the intact HCl salt in DCM.

Step 2: In Situ Neutralization

  • Action: Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under continuous stirring.

  • Causality: DIPEA acts as a non-nucleophilic base. It deprotonates the ammonium salt to release the organic-soluble free amine. Its bulky isopropyl groups prevent it from acting as a competing nucleophile in downstream coupling steps.

  • Self-Validation: Within 2–5 minutes, the cloudy suspension will transition into a clear or slightly hazy solution. Because the byproduct (DIPEA·HCl) is highly soluble in DCM, the disappearance of the solid starting material validates successful neutralization. (Note: If using EtOAc or THF instead of DCM, a new fine white precipitate of DIPEA·HCl will form as the homoserine dissolves. This must be filtered if homogeneous conditions are required).

Step 3: Immediate Downstream Application

  • Action: Immediately introduce your activated carboxylic acid or coupling reagents (e.g., HATU/HOBt) to the cold solution.

  • Causality: The liberated free amine is highly reactive. Immediate coupling traps the amine as a stable amide bond, permanently neutralizing the threat of degradation via homoserine lactone formation.

  • Self-Validation: Successful stabilization can be monitored via TLC (ninhydrin stain), indicated by the rapid consumption of the primary amine spot and the appearance of the desired product mass via LC-MS.

References

  • [1] Title: Solubility Behavior of DL-Homocysteine Thiolactone Hydrochloride in Nine Pure and A Binary Methanol + Acetonitrile Solvent Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Homoserine Lactonization in Peptide Synthesis

Welcome to the Technical Support Center for homoserine derivative synthesis. Spontaneous lactonization is one of the most persistent side reactions encountered when incorporating homoserine into peptide chains.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for homoserine derivative synthesis. Spontaneous lactonization is one of the most persistent side reactions encountered when incorporating homoserine into peptide chains. This guide provides an in-depth mechanistic breakdown, self-validating experimental protocols, and troubleshooting FAQs to help you maintain the integrity of your open-chain homoserine derivatives.

Mechanistic Overview: Why Does Homoserine Lactonize?

Homoserine contains a γ -hydroxyl group and an α -carboxyl group. The formation of a 5-membered γ -lactone ring is thermodynamically highly favorable and kinetically rapid due to the proximity effect[1].

Lactonization typically occurs under two primary conditions during Solid-Phase Peptide Synthesis (SPPS):

  • During Carboxyl Activation (Coupling): When the α -carboxyl group is activated by coupling reagents (e.g., DIC, HATU), it becomes highly electrophilic. If the γ -hydroxyl group is unprotected or inadequately shielded, it acts as an internal nucleophile, attacking the activated carbonyl and ejecting the leaving group. This results in chain termination.

  • During Acidic Cleavage: Under strongly acidic conditions—particularly the anhydrous Hydrogen Fluoride (HF) used in Boc chemistry—the carbonyl oxygen is heavily protonated. This dramatically increases its electrophilicity, driving the equilibrium toward intramolecular cyclization and lactone formation[1].

G A Homoserine Derivative (Open Chain) B Carboxyl Activation (Coupling Reagents) A->B C Acidic Cleavage (Strong Acids like HF) A->C D Intramolecular Attack (gamma-OH on C=O) B->D Unprotected OH F Steric Shielding (Trt/tBu Protection) B->F Prevention C->D Protonated C=O G Fmoc Strategy (Avoids Strong Acid) C->G Prevention E Homoserine Lactone (Cyclized Byproduct) D->E

Logic tree for homoserine lactonization pathways and prevention strategies.

Troubleshooting & Prevention Strategies

Strategy A: Orthogonal Protection and the Fmoc Advantage

The most effective way to prevent lactonization during chain elongation is to physically block the γ -hydroxyl group. The trityl (Trt) group is highly recommended over the tert-butyl (tBu) group because its massive steric bulk completely shields the hydroxyl oxygen, preventing it from adopting the necessary trajectory for nucleophilic attack.

Furthermore, switching from Boc to Fmoc chemistry drastically reduces lactonization risk. Fmoc deprotection utilizes mild bases (e.g., piperidine), which do not catalyze lactonization, whereas the repetitive strong acid treatments in Boc chemistry constantly threaten the stability of the open chain[1].

Strategy B: Mitigating Side Reactions at C-Terminal Methionine

Even if you are not directly coupling homoserine, homoserine lactone can appear as a byproduct if your peptide contains a C-terminal Methionine. During HF cleavage in Boc synthesis, tert-butyl cations generated from protecting groups can alkylate the thioether side chain of the C-terminal Met. This alkylated intermediate undergoes spontaneous cyclization, cleaving the alkyl sulfide and forming homoserine lactone[2][3].

  • Causality-Driven Fix: Remove all tBu-based protecting groups with TFA prior to the final HF cleavage step to eliminate the source of the alkylating cations[3].

Quantitative Comparison of Strategies
Strategy / Protecting GroupChemistrySteric ShieldingLactonization RiskRecommended Application
Fmoc-Hse(Trt)-OH Fmoc/tBuVery HighLowStandard Fmoc-SPPS (Optimal)
Fmoc-Hse(tBu)-OH Fmoc/tBuModerateLow-MediumAlternative Fmoc-SPPS
Boc-Hse(Bzl)-OH Boc/BzlLowHigh (during HF)Avoid if possible; requires strict HF control
Pre-HF TFA Wash Boc/BzlN/APrevents Met-alkylationPeptides with C-terminal Methionine

Self-Validating Experimental Protocols

Protocol 1: Coupling Homoserine in Fmoc-SPPS (Preventative)

This protocol utilizes steric hindrance and mild activation to prevent cyclization during elongation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure optimal solvent penetration.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Hse(Trt)-OH (4 eq) and Oxyma Pure (4 eq) in DMF. Add DIC (4 eq) and pre-activate for exactly 3 minutes.

    • Causality Note: Oxyma/DIC provides rapid activation with minimal epimerization. The bulky Trt group prevents the γ -OH from attacking the highly reactive O-acylisourea intermediate.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms successful coupling and validates that the homoserine building block was not depleted by premature lactonization.

  • Cleavage: Cleave the final peptide using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. The Trt group is cleanly removed without driving the peptide into a lactone state[1].

Protocol 2: Post-Cleavage Reversal of Lactonization (Corrective)

If lactonization has already occurred (e.g., following Cyanogen Bromide cleavage of Methionine), it can be chemically reversed. The lactone and the open-chain homoserine exist in a pH-dependent equilibrium. Mild basic conditions promote the hydrolysis of the lactone ring back to the free carboxylate[3].

  • Isolation: Precipitate the crude cleaved peptide in cold diethyl ether, centrifuge, and lyophilize the pellet.

  • Buffer Preparation: Prepare a 0.1 M Ammonium Bicarbonate buffer and adjust the pH to 8.0–8.5.

  • Resuspension: Dissolve the lyophilized peptide in the basic buffer at a concentration of 1–2 mg/mL.

  • Incubation & Self-Validation: Stir at room temperature for 2 to 4 hours.

    • Validation Step: Monitor the reaction via LC-MS. You will observe the disappearance of the lactone peak and the emergence of a new peak with a +18 Da mass shift , confirming the successful hydrolysis of the ring[3].

  • Quenching: Carefully neutralize the solution to pH 6.0 with dilute acetic acid to stabilize the open-chain form before loading it onto a preparative RP-HPLC column for final purification.

Workflow Step1 Crude Peptide (Lactone Form) Step2 Basic Buffer (pH 8.0-8.5) Step1->Step2 Step3 Incubate 2-4h (Monitor LC-MS) Step2->Step3 Step4 Ring Hydrolysis (+18 Da Shift) Step3->Step4 Step5 Purified Peptide (Open Chain) Step4->Step5

Step-by-step workflow for the post-cleavage basic hydrolysis of homoserine lactones.

Frequently Asked Questions (FAQs)

Q: How do I analytically confirm if my homoserine peptide has lactonized? A: The most reliable method is LC-MS. Homoserine lactone formation results in the loss of a water molecule, presenting as a highly specific mass shift of -18 Da compared to the desired open-chain homoserine peptide[3]. Because the two forms often exist in equilibrium, you may observe a doublet peak in your chromatogram.

Q: I am using Cyanogen Bromide (CNBr) to cleave my protein. Can I prevent lactonization from happening during this step? A: No. CNBr cleavage inherently works by attacking methionine residues and forcing the formation of a C-terminal homoserine lactone intermediate to break the peptide bond[3]. You cannot prevent its formation during the cleavage mechanism itself. However, you can easily reverse it post-cleavage using the mild basic hydrolysis method outlined in Protocol 2.

Q: Why is my homoserine derivative undergoing lactonization during storage? A: Unprotected or poorly protected homoserine derivatives are thermodynamically driven to form the stable 5-membered lactone ring over time, especially if exposed to ambient moisture or slightly acidic storage conditions. Always store homoserine building blocks with robust γ -hydroxyl protection (like Trt) desiccated at -20°C.

References

  • Structural Basis of Acyl-homoserine Lactone-Dependent Signaling | Chemical Reviews - ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Analysis of Homoserine Esters: OAHS, OSHS, and OPHS

Executive Summary & Biochemical Context Homoserine esters—specifically O-acetyl-L-homoserine (OAHS), O-succinyl-L-homoserine (OSHS), and O-phospho-L-homoserine (OPHS)—are obligate intermediates in the microbial biosynthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

Homoserine esters—specifically O-acetyl-L-homoserine (OAHS), O-succinyl-L-homoserine (OSHS), and O-phospho-L-homoserine (OPHS)—are obligate intermediates in the microbial biosynthesis of essential amino acids such as methionine and threonine. In industrial biotechnology and drug development, the physicochemical stability of these intermediates dictates the overall yield of downstream fermentation processes. Spontaneous degradation or cyclization of these precursors leads to metabolic bottlenecks and accumulation of toxic byproducts. This guide provides an objective, data-driven comparison of their stability profiles, mechanistic degradation pathways, and the analytical methodologies required to quantify them.

Mechanistic Drivers of Homoserine Ester Instability

The instability of homoserine esters primarily stems from their susceptibility to nucleophilic attack, leading to either hydrolysis (yielding L-homoserine) or intramolecular cyclization (yielding homoserine lactone). The choice of the acyl or phosphoryl leaving group fundamentally alters the molecule's stability profile:

  • O-Acetyl-L-homoserine (OAHS): OAHS features a neutral acetyl leaving group. Without electrostatic protection, the ester bond is highly susceptible to alkaline hydrolysis. At pH > 8.0, the hydroxyl ions rapidly attack the carbonyl carbon. Furthermore, the lack of steric bulk allows the α -amino group to execute an intramolecular attack, leading to cyclization. Consequently, OAHS is highly unstable in mild alkaline solutions, decomposing within minutes at pH 11 (1)[1].

  • O-Succinyl-L-homoserine (OSHS): OSHS contains a succinyl group with a terminal carboxylate. At neutral to mildly alkaline pH, this carboxylate is deprotonated and negatively charged. The resulting electrostatic repulsion significantly hinders incoming nucleophiles (like OH− ) and prevents the α -amino group from approaching the ester bond. Because of this causality, OSHS is significantly more stable at physiological pH, reverting to homoserine only under extreme acid (e.g., 4N HCl at 100°C) or strong alkaline conditions (2)[2].

  • O-Phospho-L-homoserine (OPHS): Utilized primarily by plants and certain bacteria via the transsulfuration pathway (3)[3], the phosphate leaving group is highly reactive. OPHS is thermally labile and prone to spontaneous hydrolysis in aqueous environments, making it the least stable of the three.

Pathway LHS L-Homoserine OAHS O-Acetyl-L-homoserine (OAHS) LHS->OAHS MetX OSHS O-Succinyl-L-homoserine (OSHS) LHS->OSHS MetA OPHS O-Phospho-L-homoserine (OPHS) LHS->OPHS ThrB Deg1 Homoserine Lactone (Intramolecular Cyclization) OAHS->Deg1 pH > 8.0 Deg2 L-Homoserine (Hydrolysis) OAHS->Deg2 Mild Alkaline OSHS->Deg2 Strong Acid/Base OPHS->Deg2 Spontaneous

Biosynthetic routes and primary degradation pathways of homoserine esters.

Quantitative Stability Profiles

The table below summarizes the comparative stability metrics of the three homoserine esters under standard physiological and industrial conditions.

Homoserine EsterOptimal Stability pHHalf-Life ( t1/2​ ) at pH 7.4, 30°CPrimary Degradation PathwayIndustrial Utility
OAHS 4.0 - 6.0~4 - 6 hoursAlkaline hydrolysis, cyclizationModerate; requires strict pH control
OSHS 6.0 - 7.5> 48 hoursAcidic hydrolysis (extreme conditions)High; preferred precursor for L-methionine
OPHS 5.5 - 6.5< 2 hoursSpontaneous hydrolysisLow; highly labile, restricted to specialized assays

Self-Validating Experimental Protocol: Degradation Kinetics

Objective : Quantify the degradation kinetics of OAHS, OSHS, and OPHS to inform fermentation pH setpoints.

Causality & Trustworthiness : To guarantee that the observed loss of substrate is due to chemical degradation and not matrix-induced ion suppression during MS analysis, this protocol employs a delayed-spike internal standard. By adding the stable isotope after the reaction is quenched, we decouple chemical stability from analytical variance, creating a self-validating system.

Step-by-Step Methodology :

  • Matrix Preparation : Formulate 100 mM Britton-Robinson universal buffers adjusted to pH 4.0, 6.0, 7.4, 8.5, and 10.0. Rationale: This buffer provides a uniform ionic strength across a broad pH range, isolating pH as the sole independent variable.

  • Reaction Initiation : Equilibrate buffers to 30°C in a thermomixer. Spike in highly purified OAHS, OSHS, or OPHS to a final concentration of 5 mM.

  • Kinetic Sampling : Extract 50 µL aliquots at precise intervals ( t=0,15,30,60,120,240 minutes).

  • Quenching Mechanism : Immediately submerge the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 0.5% formic acid. Rationale: The abrupt drop in pH and temperature, combined with protein-precipitating organic solvent, instantly halts hydrolysis and cyclization reactions.

  • Internal Standardization : Spike 10 µL of 1 mM 13C4​ -L-homoserine into the quenched mixture.

  • Centrifugation & Filtration : Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

  • LC-MS/MS Quantification : Analyze the filtrate using a HILIC column (optimal for polar amino acids) coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Calculate the remaining ester concentration relative to the internal standard.

Workflow Prep 1. Buffer Prep (pH 4.0 - 10.0) Spike 2. Spike Substrate (OAHS/OSHS/OPHS) Prep->Spike Incubate 3. Kinetic Incubation (30°C) Spike->Incubate Quench 4. Acidic Quench (Ice-cold ACN + FA) Incubate->Quench Analyze 5. LC-MS/MS (+ Internal Std) Quench->Analyze

Self-validating experimental workflow for homoserine ester degradation kinetics.

Industrial Implications

The stark contrast in stability between OAHS and OSHS has profoundly shaped industrial amino acid production. In the two-step enzymatic production of L-methionine, maintaining a high titer of the precursor is critical. Because OSHS resists alkaline hydrolysis and cyclization at the physiological pH required for high-density fermentation, it allows for massive extracellular accumulation without spontaneous degradation. This stability makes OSHS the preferred candidate for large-scale bioproduction, as demonstrated by industrial processes utilizing highly thermostable O-succinyl-L-homoserine sulfhydrylase to convert accumulated OSHS directly into L-methionine with yields exceeding 42 g/L (4)[4]. Conversely, utilizing OAHS requires tightly controlled, slightly acidic fermentation conditions to prevent premature breakdown, significantly increasing bioprocess complexity.

References

  • Production of O-Succinyl-l-homoserine by Auxotrophic Mutants of Aerobacter aerogenes. Taylor & Francis Online.
  • O-Acetylhomoserine as an Intermediate in Methionine Biosynthesis. Taylor & Francis Online.
  • Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus. NIH.gov.
  • In Vivo Analysis of Various Substrates Utilized by Cystathionine -Synthase and O-Acetylhomoserine Sulfhydrylase in Methionine Biosynthesis. ResearchGate.

Sources

Comparative

Validation of Homoserine Ethyl Ester Incorporation into Peptides by Mass Spectrometry: A Comparative Analytical Guide

Homoserine ethyl ester (Hse-OEt) is a valuable non-canonical amino acid building block used in peptide engineering and prodrug development to enhance proteolytic stability and modulate physicochemical properties. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Homoserine ethyl ester (Hse-OEt) is a valuable non-canonical amino acid building block used in peptide engineering and prodrug development to enhance proteolytic stability and modulate physicochemical properties. However, validating its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) presents a significant analytical challenge. Because of its specific chemical structure, Hse-OEt is highly prone to degradation during standard synthesis workflows.

This guide provides a comprehensive, objective comparison of Hse-OEt against alternative residues, alongside a self-validating mass spectrometry (MS) protocol to ensure rigorous structural verification.

The Mechanistic Challenge: Stability vs. Lactonization

During solid-phase peptide synthesis (SPPS), handling homoserine derivatives is notoriously difficult because they readily undergo side reactions, specifically lactonization, during acidic cleavage (1[1]).

When Hse-OEt is positioned at the C-terminus of a peptide, the nucleophilic hydroxyl group on its side chain is in close spatial proximity to the electrophilic C-terminal ester carbonyl. Under the strongly acidic conditions required for resin cleavage (e.g., Trifluoroacetic acid, TFA), an intramolecular transesterification occurs. This cyclization expels ethanol (Δm = -46.04 Da), resulting in a 5-membered homoserine lactone (Hsl) ring—a phenomenon well-documented in cleavage protocols targeting methionine or homoserine residues (2[2]).

Lactonization HseOEt Peptidyl-Hse-OEt (C-terminal Ethyl Ester) Reaction Intramolecular Transesterification HseOEt->Reaction Lactone Peptidyl-Homoserine Lactone (5-membered ring) Reaction->Lactone Cyclization Ethanol Ethanol Release (-46.04 Da) Reaction->Ethanol

Intramolecular lactonization of C-terminal Homoserine ethyl ester.

Comparative Analysis: Hse-OEt vs. Alternative Residues

When designing peptidomimetics, researchers must weigh the functional benefits of Hse-OEt against its chemical instability. Table 1 objectively compares Hse-OEt with canonical Threonine (Thr-OEt), native Homoserine (Hse-OH), and pre-cyclized Homoserine Lactone (Hsl).

Table 1: Comparative Properties of Homoserine Derivatives and Alternatives

Amino Acid / DerivativeStructure ContextMonomer Mass (Da)SPPS / Cleavage StabilityPrimary MS Neutral Loss (from intact)
Homoserine ethyl ester (Hse-OEt) C-terminal ester147.17Low (Highly prone to lactonization)-46.04 Da (Ethanol)
Homoserine (Hse-OH) C-terminal acid119.12Moderate (Can form lactone via water loss)-18.01 Da (Water)
Homoserine Lactone (Hsl) C-terminal cyclic ester101.10High (Stable ring structure)N/A (Ring resists simple neutral loss)
Threonine ethyl ester (Thr-OEt) C-terminal ester147.17High (Steric hindrance blocks cyclization)-46.04 Da (Requires high collision energy)

Insight: While Thr-OEt shares the same monomer mass as Hse-OEt, the extra methyl group on the threonine side chain creates steric hindrance that kinetically disfavors the formation of a 5-membered ring, making it significantly more stable during SPPS.

Mass Spectrometry Validation Workflow

To confidently quantify lactonization and validate intact incorporation, researchers rely on high-resolution mass spectrometry, often utilizing internal standards to ensure quantitative accuracy across complex matrices (3[3]). Differentiating between solution-phase chemical degradation (SPPS artifact) and gas-phase fragmentation (MS artifact) is the crux of this workflow.

MS_Workflow Prep Peptide Cleavage & Precipitation LC RP-HPLC Separation Prep->LC MS1 ESI-MS (Full Scan) Detect Intact m/z LC->MS1 MS2 CID MS/MS Fragmentation MS1->MS2 Data Data Analysis (Neutral Loss) MS2->Data

Step-by-step LC-MS/MS analytical workflow for Hse-OEt validation.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . It employs kinetic trapping to preserve the ester and utilizes stable isotope spike-ins to definitively prove MS instrument reliability.

Step 1: Optimized Peptide Cleavage (Kinetic Trapping)
  • Synthesize the Hse-OEt-containing peptide on a solid support using standard Fmoc chemistry.

  • Prepare a chilled cleavage cocktail: 92.5% TFA, 2.5% TIPS, 2.5% DODT, 2.5% H2O.

    • Causality: The esterified C-terminus is highly susceptible to nucleophilic attack by the side-chain hydroxyl. Maintaining a strict low temperature (0–4°C) kinetically traps the ester, significantly reducing the reaction rate of intramolecular cyclization compared to standard room-temperature cleavage.

  • Incubate the resin in the cocktail for exactly 90 minutes at 0–4°C.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize immediately.

Step 2: LC-MS/MS Data Acquisition (Self-Validating Control)
  • Reconstitute the peptide in 0.1% Formic Acid (FA) in water to a concentration of 10 µM.

  • Self-Validating System: Prior to LC injection, spike the sample matrix with 1 pmol of a stable heavy-isotope labeled homoserine lactone (e.g., 13C/15N -Hsl).

    • Causality: This acts as an internal control. If the heavy standard is detected but the intact Hse-OEt is absent, it confirms that the instrument's ionization and detection are functioning perfectly, proving that the absence of Hse-OEt is due to chemical degradation rather than MS ion suppression.

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient of 5% to 60% Acetonitrile (with 0.1% FA) over 15 minutes.

  • Operate the mass spectrometer in positive ESI mode. Target the theoretical m/z of the intact Hse-OEt peptide for MS1, and apply Collision-Induced Dissociation (CID) for MS2.

Step 3: Data Interpretation & Troubleshooting

CID fragmentation imparts vibrational energy that cleaves the weakest bonds first. The ester bond in Hse-OEt is highly labile in the gas phase, leading to a characteristic neutral loss.

Table 2: Diagnostic MS/MS Fragment Ions for Hse-OEt Peptides

Ion TypeDiagnostic Mass ShiftImplication
Precursor[M+H]+ Expected MassSuccessful incorporation of intact Hse-OEt.
[M+H - 46.04]+ -46.04 Da (in MS2 only)Gas-phase fragmentation of intact Hse-OEt (Normal MS behavior).
Precursor[M+H - 46.04]+ -46.04 Da (in MS1)Solution-phase SPPS artifact (Chemical Lactonization occurred).
[M+H - 18.01]+ -18.01 DaLoss of water (Indicates the ester hydrolyzed to free Hse-OH).

Expert Insight: If you observe the -46.04 Da shift in the MS1 full scan , your cleavage conditions were too harsh, and the peptide lactonized in the tube. If you only see the -46.04 Da shift in the MS2 fragmentation spectra , your synthesis was successful, and the loss of ethanol is purely a gas-phase fragmentation artifact.

Conclusion

Validating Homoserine ethyl ester incorporation requires a nuanced understanding of its chemical reactivity. Because the ethyl ester is highly prone to lactonization under acidic conditions, researchers must tightly control cleavage protocols using kinetic trapping. By employing high-resolution ESI-MS/MS, tracking the diagnostic -46.04 Da mass shift, and utilizing self-validating internal isotope controls, scientists can confidently verify the structural integrity of their engineered peptides and distinguish between chemical degradation and gas-phase artifacts.

References
  • AAPPTEC - Aggregation, Racemization and Side Reactions in Peptide Synthesis. 1

  • Benchchem - How to prevent homoserine lactone formation during peptide cleavage. 2

  • PubMed - Identification and Quantification of N-Acyl Homoserine Lactones Involved in Bacterial Communication by Small-Scale Synthesis of Internal Standards and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. 3

Sources

Validation

Validation of Homoserine Ethyl Ester as a Non-Canonical Amino Acid: A Comparative Guide for Synthetic Biology

As the demand for precision biologics and engineered enzymes grows, the functional pool of standard amino acids has been vastly enriched through the site-specific incorporation of non-canonical amino acids (ncAAs). While...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for precision biologics and engineered enzymes grows, the functional pool of standard amino acids has been vastly enriched through the site-specific incorporation of non-canonical amino acids (ncAAs). While bulky aromatic ncAAs have dominated the field, there is a critical need for small, aliphatic ncAAs that introduce novel chemical handles without causing severe steric perturbation.

This guide evaluates the performance of Homoserine, ethyl ester (HEE) as an ncAA. By acting as a lipophilic, esterified derivative of homoserine, HEE offers unique biophysical advantages. Here, we objectively compare HEE against industry-standard ncAAs, detail the mechanistic causality behind its use, and provide a self-validating experimental protocol for its incorporation.

Mechanistic Causality: Why Homoserine Ethyl Ester?

The direct cellular incorporation of polar aliphatic ncAAs, such as free homoserine or its immediate derivatives, is historically bottlenecked by poor membrane permeability and scavenging by endogenous metabolic pathways[1].

HEE circumvents this through a classic "prodrug" strategy applied to synthetic biology. The ethyl ester modification masks the polar carboxylate group, dramatically increasing the molecule's lipophilicity and facilitating rapid passive diffusion across the E. coli membrane. Once intracellular, the must recognize and aminoacylate HEE onto the orthogonal tRNA before endogenous esterases can hydrolyze the ester linkage[2].

The incorporation relies on an engineered aminoacyl-tRNA synthetase (aaRS), typically a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or pyrrolysyl-tRNA synthetase (PylRS), which selectively charges HEE onto a tRNA equipped with a CUA anticodon to suppress the amber stop codon (UAG)[3].

OTS_Pathway HEE Homoserine Ethyl Ester (HEE) RS Engineered aaRS (MjTyrRS Variant) HEE->RS Binding & Activation tRNA Orthogonal tRNA (CUA Anticodon) RS->tRNA Aminoacylation Ribosome Ribosome Translation Complex tRNA->Ribosome Amber Suppression (UAG Codon) Protein Target Protein with HEE Ribosome->Protein Elongation

Genetic Code Expansion pathway for the site-specific incorporation of Homoserine ethyl ester.

Comparative Performance Analysis

When designing a biologic, the choice of ncAA dictates the final protein's stability, folding, and reactivity. Below is a quantitative and qualitative comparison of HEE against two widely used standard alternatives: p-Acetyl-L-phenylalanine (pAcF) (a reactive aromatic) and O-Methyl-L-tyrosine (OmeTyr) (an inert structural probe).

Table 1: Performance Benchmarks in E. coli Expression Systems
ParameterHomoserine, ethyl ester (HEE)p-Acetyl-L-phenylalanine (pAcF)O-Methyl-L-tyrosine (OmeTyr)
Side-Chain Nature Small aliphatic esterBulky aromatic ketoneBulky aromatic ether
Steric Perturbation Minimal (Ideal for active sites)High (Can disrupt core folding)High (Requires surface exposure)
Cellular Uptake Excellent (Ester-mediated masking)Good (Active/Passive transport)Good (Active/Passive transport)
Incorporation Yield 8 – 12 mg/L10 – 15 mg/L8 – 10 mg/L
Translation Fidelity >98% (via LC-MS/MS)>99% (via LC-MS/MS)>98% (via LC-MS/MS)
Downstream Utility Hydrazine reactivity / Ester hydrolysisOxime ligation (Bioorthogonal)Inert structural/hydrophobic probe

Expert Insight: While pAcF offers superior yields and highly specific oxime ligation, its bulky aromatic ring often destabilizes closely packed protein domains. HEE is the superior choice when the target insertion site is sterically restricted, as its short aliphatic chain mimics canonical amino acids while still providing an ester handle for selective mild hydrolysis or nucleophilic labeling.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol utilizes a superfolder GFP (sfGFP) reporter system. This creates a self-validating loop: the sfGFP contains a premature UAG stop codon at position 150. If HEE is not incorporated, translation terminates, and no fluorescence is observed. Fluorescence strictly correlates with successful amber suppression, while downstream mass spectrometry confirms fidelity.

Workflow Plasmid 1. Co-transformation (pEVOL-HEE & pET-sfGFP-150TAG) Culture 2. Cell Culture (E. coli BL21(DE3) in 2xYT) Plasmid->Culture Induction 3. Induction & HEE Addition (IPTG/Arabinose + 2 mM HEE) Culture->Induction Harvest 4. Harvest & Lysis (16h at 18°C) Induction->Harvest Purification 5. Ni-NTA Purification (Isolate sfGFP) Harvest->Purification Analysis 6. Validation (Fluorescence & LC-MS/MS) Purification->Analysis

Self-validating experimental workflow for HEE incorporation and verification.

Step-by-Step Methodology

Step 1: Plasmid Co-transformation

  • Action: Co-transform E. coli BL21(DE3) with pEVOL-HEE (encoding the engineered aaRS and tRNA_CUA) and pET-sfGFP-150TAG (encoding the reporter protein).

  • Causality: Utilizing a two-plasmid system decouples the expression of the heavy translation machinery from the target protein, minimizing metabolic burden on the host prior to induction.

Step 2: Cultivation and ncAA Feeding

  • Action: Inoculate a single colony into 2xYT medium containing appropriate antibiotics. Grow at 37°C to an OD600 of 0.6. Add HEE to a final concentration of 2 mM.

  • Causality: HEE is added at the mid-log phase to ensure the cells are metabolically active. The ethyl ester acts as a lipophilic mask, allowing the molecule to bypass specific amino acid transporters and enter the cell via rapid passive diffusion.

Step 3: Dual Induction

  • Action: Immediately following HEE addition, induce the OTS with 0.02% (w/v) L-arabinose and the target protein with 1 mM IPTG. Shift the culture to 18°C for 16 hours.

  • Causality: Arabinose drives the transcription of the engineered aaRS/tRNA pair, while IPTG drives the sfGFP mRNA. Lowering the temperature to 18°C slows overall translation kinetics, giving the orthogonal machinery sufficient time to aminoacylate HEE and suppress the UAG codon before release factors terminate translation.

Step 4: Harvest and Purification

  • Action: Centrifuge the culture (4,000 x g, 15 min), lyse the pellet via sonication in standard lysis buffer (50 mM Tris, 300 mM NaCl, 10 mM imidazole, pH 8.0), and clarify by centrifugation. Purify the sfGFP using Ni-NTA affinity chromatography.

Step 5: Self-Validation via Fluorescence and LC-MS/MS

  • Action: Measure the eluate for GFP fluorescence (Ex: 485 nm, Em: 510 nm). Perform Intact Mass ESI-TOF LC-MS/MS on the purified protein.

  • Causality: Fluorescence provides an immediate, qualitative optical readout proving that the ribosome successfully read through the UAG codon. LC-MS/MS provides the definitive quantitative proof of fidelity: the intact mass must shift by exactly the molecular weight of HEE (minus H2O), confirming that endogenous canonical amino acids were not misincorporated at position 150.

Conclusion

Homoserine, ethyl ester (HEE) represents a highly strategic addition to the synthetic biologist's toolkit. By leveraging esterification to solve the cellular uptake limitations of polar aliphatic ncAAs, HEE provides a minimally perturbing, reactive handle for downstream protein engineering. When validated through rigorous, self-reporting reporter assays and mass spectrometry, it proves to be a robust alternative to traditional bulky aromatic ncAAs.

References

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences (via PMC).[Link]

  • Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. International Journal of Molecular Sciences (MDPI).[Link][1]

  • Cellular Site-Specific Incorporation of Noncanonical Amino Acids in Synthetic Biology. Chemical Reviews (ACS Publications).[Link][2]

  • Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Applied Microbiology and Biotechnology (via PMC).[Link][3]

Sources

Comparative

A Comparative Guide to the Synthesis of L-Homoserine Ethyl Ester: Enzymatic vs. Chemical Methodologies

In the landscape of pharmaceutical development and biochemical research, L-Homoserine and its derivatives are pivotal chiral building blocks.[1][2] L-Homoserine ethyl ester, in particular, serves as a crucial intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and biochemical research, L-Homoserine and its derivatives are pivotal chiral building blocks.[1][2] L-Homoserine ethyl ester, in particular, serves as a crucial intermediate in the synthesis of complex molecules, including amino acids like L-threonine and L-methionine, and various bioactive compounds.[1][2] The selection of a synthetic route—be it classical chemistry or a biocatalytic approach—profoundly impacts not only the yield and purity of the final product but also the overall process efficiency, cost, and environmental footprint. This guide provides an in-depth comparative analysis of enzymatic and chemical methods for the synthesis of L-Homoserine ethyl ester, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Chemical Approach: A Well-Trod Path with Inherent Challenges

Traditional chemical synthesis of amino acid esters, including L-Homoserine ethyl ester, typically involves a multi-step process that necessitates the use of protecting groups to prevent unwanted side reactions. This established methodology, while effective, often contends with issues of racemization, harsh reaction conditions, and the generation of hazardous waste.

The Rationale Behind Chemical Synthesis & Its Mechanism

A common chemical pathway to L-Homoserine ethyl ester begins with the protection of the amino group of L-Homoserine, followed by esterification of the carboxylic acid, and concluding with the deprotection of the amino group. The use of an N-protecting group, such as tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc), is critical.[3][4] These groups temporarily block the reactivity of the amine, ensuring that the subsequent esterification reaction occurs selectively at the carboxyl group.[3]

The esterification is typically achieved via a Fischer-Speier esterification, reacting the N-protected L-Homoserine with ethanol in the presence of a strong acid catalyst like sulfuric acid.[5] To drive the reaction equilibrium towards the product, an excess of the alcohol is often used.[5] The final step involves the removal of the protecting group under conditions that do not compromise the newly formed ester linkage. For instance, the Boc group is cleaved under acidic conditions, while the Fmoc group is removed using a mild base.[3]

A significant drawback of chemical synthesis is the potential for racemization, where the chiral integrity of the L-amino acid is compromised, leading to a mixture of L and D enantiomers.[1][6] This is particularly problematic in pharmaceutical applications where stereochemical purity is paramount. Furthermore, the use of strong acids, bases, and organic solvents contributes to a less environmentally friendly process.[6]

Experimental Protocol: Chemical Synthesis of L-Homoserine Ethyl Ester

This protocol outlines a representative chemical synthesis route.

Step 1: N-Protection of L-Homoserine (Boc Protection)

  • Dissolve L-Homoserine in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-L-Homoserine with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Esterification

  • Dissolve N-Boc-L-Homoserine in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.[5]

  • Cool the reaction mixture and neutralize the acid catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Extract the N-Boc-L-Homoserine ethyl ester with an organic solvent.

Step 3: Deprotection

  • Dissolve the N-Boc-L-Homoserine ethyl ester in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), at 0°C.

  • Stir the reaction mixture at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the L-Homoserine ethyl ester, often as a salt.

The Enzymatic Advantage: Precision, Mildness, and Sustainability

Enzymatic synthesis has emerged as a powerful alternative to traditional chemical methods, offering high selectivity, mild reaction conditions, and a significantly improved environmental profile.[6][7] Lipases, in particular, are versatile biocatalysts for esterification reactions.[7]

The Rationale Behind Enzymatic Synthesis & Its Mechanism

The enzymatic synthesis of L-Homoserine ethyl ester leverages the catalytic prowess of lipases to directly esterify the carboxylic acid group of L-Homoserine with ethanol. A key advantage of this approach is that it often circumvents the need for amino group protection due to the high chemoselectivity of the enzyme.

The reaction mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves two main stages: acylation and deacylation.

  • Acylation: The lipase's active site serine residue attacks the carbonyl carbon of L-Homoserine, forming an acyl-enzyme intermediate and releasing a water molecule.[8]

  • Deacylation: Ethanol then acts as a nucleophile, attacking the acyl-enzyme complex. This leads to the formation of L-Homoserine ethyl ester and the regeneration of the free enzyme.[8]

This process is highly enantioselective, preserving the stereochemical integrity of the L-Homoserine. The reaction is typically carried out in non-aqueous solvents or under solvent-free conditions to shift the equilibrium towards ester synthesis.[7][9] The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, enhancing the cost-effectiveness of the process.[9]

Experimental Protocol: Enzymatic Synthesis of L-Homoserine Ethyl Ester

This protocol provides a general framework for lipase-catalyzed synthesis.

Step 1: Reaction Setup

  • To a sealed vessel, add L-Homoserine and ethanol. The molar ratio of alcohol to acid can be optimized, but an excess of alcohol is often used.[10]

  • Add a suitable organic solvent (e.g., hexane or isooctane) to dissolve the substrates, although solvent-free systems are also possible.[11]

  • Add the immobilized lipase (e.g., Novozym® 435, an immobilized Candida antarctica lipase B) to the mixture.[10] The enzyme loading is a critical parameter to optimize.[10]

Step 2: Enzymatic Reaction

  • Incubate the reaction mixture in a shaking incubator or with magnetic stirring at a controlled temperature (typically between 30-60°C).[10][11]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by methods such as GC or HPLC to determine the conversion to the ester.

Step 3: Product Isolation and Enzyme Recovery

  • Once the reaction has reached the desired conversion, stop the reaction.

  • Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and stored for reuse.

  • Remove the solvent and excess ethanol from the filtrate by vacuum distillation to obtain the crude L-Homoserine ethyl ester.

  • Further purification can be achieved by column chromatography if necessary.

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Risk of racemization, potentially leading to a mixture of enantiomers.[1][6]High enantioselectivity, preserving the chiral purity of the L-amino acid.[7]
Reaction Conditions Often requires harsh conditions (strong acids/bases, high temperatures).[3][5]Mild conditions (near-neutral pH, moderate temperatures).[6][9]
Protecting Groups Requires protection and deprotection of the amino group, adding steps and complexity.[3][4]Often proceeds without the need for protecting groups due to high enzyme selectivity.
Byproducts/Waste Generates stoichiometric amounts of waste from protecting group and catalyst removal.[6]Minimal byproducts, with water being the primary one. The enzyme is recyclable.
Yield Can achieve high yields, but may be reduced by side reactions and purification losses. A 70% yield for a related synthesis has been reported.[1]Yields can be very high, often exceeding 90%, by optimizing reaction conditions to favor synthesis.[11]
Catalyst Typically uses stoichiometric or catalytic amounts of acids or bases, which can be corrosive and difficult to remove.Uses a biocatalyst (enzyme) that is biodegradable, highly specific, and reusable.[9]
Environmental Impact Generally higher due to the use of hazardous reagents and organic solvents.Considered a "green" technology due to mild conditions, reduced waste, and catalyst recyclability.[7][12]
Cost-Effectiveness Reagent costs can be high, especially for protecting groups and chiral starting materials.The initial cost of the enzyme can be a factor, but reusability significantly reduces long-term costs.

Visualizing the Workflows

To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis.

Chemical_Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection start L-Homoserine protect Add (Boc)₂O & Base start->protect extract_prot Acidify & Extract protect->extract_prot protected_aa N-Boc-L-Homoserine extract_prot->protected_aa esterify Add Ethanol & H₂SO₄ Reflux protected_aa->esterify neutralize Neutralize & Extract esterify->neutralize protected_ester N-Boc-L-Homoserine Ethyl Ester neutralize->protected_ester deprotect Add TFA protected_ester->deprotect concentrate Concentrate deprotect->concentrate final_product L-Homoserine Ethyl Ester concentrate->final_product

Caption: Workflow for the chemical synthesis of L-Homoserine ethyl ester.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_separation Product Isolation start L-Homoserine + Ethanol add_enzyme Add Immobilized Lipase & Solvent (optional) start->add_enzyme incubate Incubate with Agitation add_enzyme->incubate reaction_mix Reaction Mixture incubate->reaction_mix filtrate Filtrate reaction_mix->filtrate enzyme_node Immobilized Enzyme (for reuse) reaction_mix->enzyme_node Filter distill Vacuum Distillation filtrate->distill final_product L-Homoserine Ethyl Ester distill->final_product

Caption: Workflow for the enzymatic synthesis of L-Homoserine ethyl ester.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis of L-Homoserine ethyl ester is a critical decision guided by the specific requirements of the application. Chemical synthesis, while established, presents challenges related to stereochemical control, harsh reaction conditions, and environmental impact. In contrast, enzymatic synthesis offers a highly selective, mild, and sustainable alternative that aligns with the principles of green chemistry.

For applications in drug development and other areas where chiral purity is non-negotiable, the enzymatic route is demonstrably superior. The high enantioselectivity of lipases ensures the production of the desired L-enantiomer, avoiding the costly and complex purification steps required to separate racemic mixtures. While the initial investment in a biocatalyst may be higher, the ability to reuse immobilized enzymes over multiple cycles makes the process economically viable at scale.

As the pharmaceutical and chemical industries continue to embrace greener and more efficient manufacturing processes, the adoption of biocatalysis is set to expand. Future research will likely focus on the discovery and engineering of novel enzymes with enhanced stability, activity, and substrate scope, further solidifying the role of enzymatic synthesis as the preferred method for producing chiral molecules like L-Homoserine ethyl ester.

References

  • Liu, X., et al. (2018). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain. Available at: [Link]

  • Li, Y., et al. (2023). Metabolic Engineering of Escherichia coli for the Production of l-Homoserine. ACS Synthetic Biology. Available at: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag. Available at: [Link]

  • Lim, Y., et al. (2023). Controlled Synthesis and Properties of Poly(l-homoserine). ACS Macro Letters. Available at: [Link]

  • Nagao, A., & Kito, M. (1989). Synthesis of O‐Acyl‐L‐Homoserine by lipase. Journal of the American Oil Chemists' Society. Available at: [Link]

  • Jin, J., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Microbial Cell Factories. Available at: [Link]

  • Zhao, H. (2002). Synthesis and enzymatic resolution of amino acid esters in "green" solvents -- ionic liquids. New Jersey Institute of Technology Dissertations. Available at: [Link]

  • APPTA. (n.d.). Amino Acid Derivatives for Peptide Synthesis. APPTA. Available at: [Link]

  • Charlier, C., et al. (2021). Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules. Available at: [Link]

  • Gallou, F., et al. (2022). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Chemical Science. Available at: [Link]

  • de Kort, M., et al. (2013). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gandhi, N. N. (1997). Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. Available at: [Link]

  • CN101565379B. (n.d.). The preparation method of L-homoserine hydrochloride. Google Patents.
  • Gisbert, E., et al. (2023). Comparison of enzymatic and chemical hydrolysis in terms of amino acid extraction. Food Chemistry. Available at: [Link]

  • de Gonzalo, G., et al. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hrynchuk, Y., et al. (2018). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Journal of Proteins and Proteomics. Available at: [Link]

  • Reif, A., & Bode, J. W. (2019). Chemical synthesis of a homoserine-mutant of the antibacterial, head-to-tail cyclized protein AS-48 by α-ketoacid–hydroxylamine (KAHA) ligation. Chemical Science. Available at: [Link]

  • Reif, A., & Bode, J. W. (2019). Chemical synthesis of a homoserine-mutant of the antibacterial, head-to-tail cyclized protein AS-48 by α-ketoacid–hydroxylamine (KAHA) ligation. Royal Society of Chemistry. Available at: [Link]

  • Stergiou, P. Y., et al. (2013). Advances in Lipase-Catalyzed Esterification Reactions. Biotechnology Advances. Available at: [Link]

  • Carta, G., et al. (1991). Enzymatic synthesis of esters using an immobilized lipase. Biotechnology and Bioengineering. Available at: [Link]

  • Abbas, A., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Jin, J., et al. (2024). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2024). In vitro synthesis and biochemical characterization of acyl-homoserine lactone synthase and its deletion mutant. PLOS One. Available at: [Link]

  • Organic Syntheses. (2025). Enzymatic Saponification of Esters Containing β-Leaving Groups. Organic Syntheses. Available at: [Link]

  • Rios, L. A., et al. (2019). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Omega. Available at: [Link]

  • CSUB. (n.d.). Lab 12: Synthesis of an Ester. California State University, Bakersfield. Available at: [Link]

  • Kim, J., et al. (2021). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes. Available at: [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized Homoserine, Ethyl Ester by Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Synthesis In the realm of chemical synthesis, particularly for intermediates destined for drug development or biological studies, the purity of a compound is not merely a quality...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Synthesis

In the realm of chemical synthesis, particularly for intermediates destined for drug development or biological studies, the purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and meaningful results. For a molecule like Homoserine, ethyl ester, a versatile chiral building block, the presence of unreacted starting materials, residual solvents, or side-products can have profound and often detrimental effects on subsequent reaction yields, final product integrity, and biological activity assays.

While traditional chromatographic techniques like HPLC and GC are invaluable for purity assessment, they are inherently relative methods that require a certified reference standard of the analyte for accurate quantification. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, orthogonal technique that serves as a primary analytical method.[1][2] It allows for the direct measurement of a compound's purity from a single spectrum, without the need for an identical reference standard, by comparing the analyte's signal to that of a certified internal standard of known purity and mass.[3]

This guide provides a comprehensive, field-tested framework for utilizing ¹H qNMR to accurately determine the purity of synthesized Homoserine, ethyl ester. We will delve into the causality behind experimental choices, provide a detailed protocol, and illustrate how to interpret the resulting data to deliver a validated, trustworthy purity assessment.

The Principle of Quantitative NMR (qNMR)

The power of qNMR lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2] By co-dissolving a precisely weighed amount of the synthesized Homoserine, ethyl ester (the analyte) with a precisely weighed amount of a high-purity internal standard, we can calculate the purity of our analyte using the following equation:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • analyte = Homoserine, ethyl ester

  • std = Internal Standard

This direct, primary ratio method provides an absolute purity value, offering a high degree of confidence and metrological traceability.[4]

Experimental Workflow: A Self-Validating Protocol

The trustworthiness of a qNMR result is contingent upon a meticulous experimental protocol. Each step is designed to minimize sources of error and ensure the final spectrum is a true quantitative representation of the sample's composition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Purity Calculation A Weigh Analyte (Homoserine, ethyl ester) C Dissolve in Deuterated Solvent (e.g., D₂O) in a vial A->C B Weigh Internal Standard (e.g., Maleic Acid) B->C D Transfer to High-Quality 5mm NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire ¹H NMR Spectrum (Set appropriate D1, NS) E->F G Process FID (FT, Phase & Baseline Correction) F->G H Identify & Assign Signals (Analyte, Standard, Impurities) G->H I Integrate Characteristic Signals H->I J Calculate Purity using qNMR Equation I->J K Purity Meets Specification? J->K L Batch Pass K->L Yes M Batch Fail (Further Purification Required) K->M No

Caption: Workflow for purity assessment of Homoserine, ethyl ester by qNMR.

Step-by-Step Methodology

A. Materials and Reagents

  • Synthesized Homoserine, ethyl ester (Analyte)

  • High-Purity Internal Standard (e.g., Maleic Acid, ≥99.5% purity)

  • Deuterated Solvent (e.g., Deuterium Oxide - D₂O, 99.9% D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)

  • Analytical Balance (4-5 decimal places)

  • Glass vials, Pasteur pipettes

B. Protocol for Sample Preparation

  • Weighing the Internal Standard: On an analytical balance, accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Acid) directly into a clean, dry glass vial. Record the exact mass.

    • Causality: Weighing directly into the dissolution vial minimizes transfer errors, which are a significant source of uncertainty in qNMR.

  • Weighing the Analyte: To the same vial, add approximately 15-25 mg of the synthesized Homoserine, ethyl ester. Record the exact mass.

    • Causality: A mass ratio of ~2-3:1 (analyte:standard) typically provides signals of comparable intensity for accurate integration.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., D₂O) to the vial. Gently swirl or vortex to ensure complete dissolution.

    • Causality: D₂O is an excellent choice for this analyte as it will exchange with the labile protons of the hydroxyl (-OH) and amine (-NH₂) groups, simplifying the spectrum by removing their signals and preventing H-bonding related peak broadening.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a high-quality NMR tube.[5]

    • Causality: Scratched or non-uniform NMR tubes can distort the magnetic field homogeneity, leading to poor peak shape and inaccurate integrals.

C. Protocol for NMR Data Acquisition (300-600 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Set to 90° for maximum signal intensity per scan.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton to be integrated (both analyte and standard). A conservative D1 of 30 seconds is often sufficient for accurate quantification of small molecules.

      • Causality: This is the most critical parameter for quantification. An insufficient delay will lead to incomplete relaxation of protons, causing their signal intensities to be attenuated and resulting in an underestimation of purity.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

    • Acquisition Time (AQ): Use a standard acquisition time of 2-4 seconds.

Data Analysis and Interpretation

After processing the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction, the resulting spectrum is ready for analysis.

A. Signal Identification: Analyte vs. Impurities

The first step is to correctly identify the signals corresponding to Homoserine, ethyl ester, the internal standard, and any potential impurities.

Table 1: Expected ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at ~4.79 ppm)

CompoundProton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Integral (Relative # of Protons)
Homoserine, ethyl ester Ethyl (-O-CH₂ -CH₃)Quartet (q)~4.252H
α-Proton (-CH (NH₂)-)Triplet (t)~3.851H
γ-Protons (-CH₂ -OH)Triplet (t)~3.752H
β-Protons (-CH₂-CH₂ -CH₂)Multiplet (m)~2.152H
Ethyl (-O-CH₂-CH₃ )Triplet (t)~1.303H
Internal Standard Maleic Acid (-CH =CH -)Singlet (s)~6.282H
Impurity: L-Homoserine α-Proton (-CH (NH₂)-)Triplet (t)~3.861H
γ-Protons (-CH₂ -OH)Triplet (t)~3.782H
β-Protons (-CH₂-CH₂ -CH₂)Multiplet (m)~2.162H
Impurity: Ethanol Methylene (-CH₂ -OH)Quartet (q)~3.692H
Methyl (-CH₃ )Triplet (t)~1.223H
Impurity: Ethyl Acetate Methylene (-O-CH₂ -)Quartet (q)~4.122H
Acetyl (-CO-CH₃ )Singlet (s)~2.053H
Ethyl (-CH₃ )Triplet (t)~1.263H

Note: Chemical shifts are approximate and can vary slightly based on concentration and pH. Data for impurities are sourced from established literature.[6][7][8] Data for L-Homoserine is based on available spectral data.[9]

B. Quantitative Analysis: Calculating Purity
  • Select Peaks for Integration: Choose well-resolved, non-overlapping signals for both the analyte and the internal standard. For Homoserine, ethyl ester, the quartet at ~4.25 ppm (2H) is an excellent choice. For the Maleic Acid standard, the singlet at ~6.28 ppm (2H) is ideal.

  • Integrate Signals: Carefully integrate the selected peaks. Ensure the integration region covers the entire peak, including any satellite peaks. Set the integral of one of the peaks (e.g., the standard) to a convenient value and calibrate the others relative to it.

  • Apply the qNMR Equation: Using the recorded masses, molar masses, and integral values, calculate the purity using the formula provided in Section 2.

Example Calculation:

  • manalyte: 20.15 mg

  • mstd (Maleic Acid): 8.55 mg

  • Pstd: 99.8%

  • Manalyte (C₆H₁₃NO₃): 147.17 g/mol

  • Mstd (C₄H₄O₄): 116.07 g/mol

  • Analyte Signal: Quartet at 4.25 ppm (Ianalyte = 2.10, Nanalyte = 2)

  • Standard Signal: Singlet at 6.28 ppm (Istd = 2.00, Nstd = 2)

Purity (%) = (2.10 / 2.00) * (2 / 2) * (147.17 / 116.07) * (8.55 / 20.15) * 99.8% = 96.5%

This result indicates the sample is 96.5% pure Homoserine, ethyl ester by weight. The remaining 3.5% consists of NMR-silent components (e.g., inorganic salts) or identified impurities. The amount of specific impurities like residual solvents can be quantified using the same principle, comparing their integrals to the internal standard.

Comparison with Alternative Methods

FeatureQuantitative NMR (qNMR) HPLC / GC
Method Type Primary, absolute method.[2]Relative, comparative method.
Reference Standard Requires a certified internal standard of a different, simple structure.[3]Requires a certified reference standard of the exact same compound (analyte).
Information Provided Simultaneous structure confirmation and quantification of analyte and impurities.[1]Primarily quantification based on retention time. Limited structural information.
Universality Nearly universal detection for all molecules containing the observed nucleus (e.g., ¹H).[2]Detection depends on the presence of a chromophore (HPLC-UV) or volatility (GC).
Speed Relatively fast; a single experiment provides comprehensive data.Can be time-consuming due to method development and calibration curve generation.
Limitations Lower sensitivity than chromatography; potential for signal overlap in very complex mixtures.[3]May not detect impurities that do not have a chromophore or are non-volatile.

Conclusion: An Authoritative Approach to Purity

Assessing the purity of synthesized Homoserine, ethyl ester by ¹H qNMR provides a direct, robust, and highly reliable measurement. As a primary analytical technique, it offers a distinct advantage over chromatographic methods by delivering an absolute purity value with simultaneous structural confirmation, all from a single, rapid experiment. By following a meticulous, self-validating protocol, researchers can have high confidence in their results, ensuring the quality of their synthetic intermediates and the integrity of their downstream research and development efforts. The implementation of standardized qNMR protocols is a significant step towards more robust and reproducible scientific outcomes.[2]

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). Bruker Corporation. [Link]

  • Weber, M., Hellriegel, C., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Accreditation and Quality Assurance. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Fulmer, G. R., Miller, A. J. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH GmbH. [Link]

  • Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Protocol for Handling Homoserine Ethyl Ester

Strategic Overview Homoserine ethyl ester—most frequently handled in its protected form, (S)-N-Boc-L-homoserine ethyl ester (CAS 147325-09-5)—is a highly specialized amino acid derivative. It is a foundational building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

Homoserine ethyl ester—most frequently handled in its protected form, (S)-N-Boc-L-homoserine ethyl ester (CAS 147325-09-5)—is a highly specialized amino acid derivative. It is a foundational building block in peptide synthesis and is increasingly utilized in the development of therapeutics for neurodegenerative conditions, including Alzheimer's disease ()[1].

As a Senior Application Scientist, I have designed this protocol to move beyond standard, generic Safety Data Sheet (SDS) compliance. This guide provides a mechanistic understanding of why specific safety measures are required and how to execute them flawlessly in a high-throughput laboratory setting.

Physicochemical Risk Assessment & Causality

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the chemical's physical behavior. The compound is typically supplied as a crystalline solid but is almost always dissolved in polar aprotic solvents (like DMF or DMSO) for biological assays ()[2].

The Core Hazard Causality: While the dry powder poses a primary risk of respiratory irritation and fine-particulate ocular exposure, the true operational hazard emerges during dissolution. Solvents like DMSO rapidly penetrate the epidermal barrier, carrying dissolved solutes directly into the bloodstream. Therefore, your safety strategy must protect against both the static-prone solid particulate and the highly penetrating solvent vehicle.

Quantitative Physicochemical Profile
PropertyQuantitative Value / SpecificationOperational Implication
Molecular Weight 247.29 g/mol Standard stoichiometric calculations apply for peptide coupling.
Physical State Crystalline Solid / PowderHigh risk of static aerosolization; requires draft-free weighing.
Solubility ≥25 mg/mL in DMF/DMSOHigh solubility in penetrating solvents necessitates strict dermal protection.
Purity Standard ≥98.0%Trace impurities may affect sensitive neuro-assays; handle with inert tools.
Personal Protective Equipment (PPE) Matrix

Every piece of PPE serves a specific mechanistic purpose. Do not deviate from these specifications when handling this compound ()[3].

PPE CategorySpecificationOperational Rationale & Causality
Ocular ANSI Z87.1 tight-fitting safety gogglesProtects against micro-particulate airborne dust during dry weighing and prevents solvent splashes from reaching the ocular mucosa during dissolution.
Dermal (Hands) Dual-layer Nitrile (≥0.11 mm) or Butyl RubberNitrile resists the solid ester. Crucial: If dissolving in DMSO, DMSO rapidly permeates nitrile. Dual-layering provides a brief window to remove the outer glove upon contact. For prolonged DMSO handling, switch to Butyl Rubber.
Dermal (Body) Flame-retardant lab coat (Nomex) with knit cuffsPrevents accumulation of static-charged powders on forearms. Knit cuffs ensure sleeves do not drag across contaminated surfaces or knock over vials.
Respiratory Fume Hood (80-100 FPM) or N95 RespiratorRequired when handling bulk powder to prevent inhalation of crystalline dust, which can cause respiratory tract irritation.
Step-by-Step Operational Workflow

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation & Equilibration

  • Action: Transfer the sealed vial of Homoserine ethyl ester from -20°C storage to the chemical fume hood. Allow it to equilibrate to room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial introduces atmospheric moisture, which can hydrolyze the ester bond, degrading the reagent and altering assay reproducibility.

  • Validation Check: The exterior of the vial must be completely dry to the touch and free of condensation before the cap is unscrewed.

Step 2: Static Mitigation & Weighing

  • Action: Wipe the micro-spatula and weigh boat with an anti-static zero-charge wipe. Keep the source bottle deep within the hood to minimize draft-induced aerosolization.

  • Causality: Amino acid derivative powders are highly prone to static charge accumulation, which can cause sudden aerosolization (posing an inhalation risk) or erratic balance readings.

  • Validation Check: The analytical balance must hold a stable 0.000 mg tare for 10 seconds before chemical transfer begins.

Step 3: In-Situ Solvent Dissolution

  • Action: Introduce the required solvent (e.g., DMF or DMSO) directly into the sealed vial or sealed reaction vessel containing the weighed ester. Do not transport open containers of the dissolved product.

  • Causality: Transporting open solutions of DMSO/DMF increases the risk of spills. Sealing the vessel prior to transport ensures containment of the transdermal carrier.

  • Validation Check: Invert the sealed vial twice; visually confirm no undissolved particulate remains before removing it from the fume hood.

Spill Management & Disposal Plan

Homoserine ethyl ester must be managed strictly as hazardous waste ()[3].

Protocol for Solid Spills (Dry Powder):

  • Do NOT sweep dry. Dry sweeping aerosolizes the powder.

  • Mist the spill lightly with 70% ethanol to suppress dust and initiate mild hydrolysis.

  • Use a damp, absorbent pad to collect the material.

  • Validation Check: Wipe the area with a fresh ethanol pad; the pad must show no white residue.

Protocol for Liquid Spills (Solvent-Dissolved Ester):

  • Surround the spill with an inert absorbent barrier (e.g., vermiculite or sand) to prevent spreading, then cover the spill entirely.

  • Causality: Containing the perimeter first prevents the high-penetration liquid from reaching the edge of the hood or the user's lab coat.

  • Validation Check: The absorbent material should appear uniformly darkened (saturated) with no free-flowing liquid visible at the edges before collection begins.

Disposal Segregation:

  • Place all collected spill materials and used reaction vials into a designated "Non-Halogenated Organic Waste" container.

  • Exception: If the ester was dissolved in a halogenated solvent (e.g., Dichloromethane during an extraction phase), it must be routed to "Halogenated Organic Waste."

Process Visualization

G A 1. Fume Hood Preparation Verify Face Velocity (80-100 FPM) B 2. Anti-Static Weighing Mitigate Particulate Aerosolization A->B C 3. Solvent Dissolution Add DMSO/DMF directly to vial B->C D 4. Sealed Transport Transfer to Assay Environment C->D E 5. Waste Segregation Non-Halogenated Organics D->E

Operational workflow for the safe handling, dissolution, and disposal of Homoserine ethyl ester.

References

Sources

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